Levothyroxine sodium monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYAHDLKVNJJO-LTCKWSDVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I4NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25416-65-3, 31178-59-3, 55-03-8 | |
| Record name | Levothyroxine sodium [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025416653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levothyroxine sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levothyroxine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOTHYROXINE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82379R9W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Impurity Profiling of Levothyroxine Sodium Monohydrate
Synthetic Pathways and Methodological Innovations
The synthesis of levothyroxine is a complex undertaking that has been refined over decades to enhance efficiency and product quality.
Historical Development of Synthesis Routes
The journey of synthetic levothyroxine began with the groundbreaking work of British chemists Charles Robert Harington and George Barger in 1927. occamstypewriter.orgnih.govyoutube.com Their successful synthesis not only confirmed the structure of thyroxine but also laid the foundation for its future pharmaceutical production. The Harington and Barger synthesis was a landmark achievement in organic chemistry. occamstypewriter.org
A pivotal moment in the history of levothyroxine therapy was the synthesis of its sodium salt in 1949, which significantly improved its bioavailability compared to the acidic form. ingentaconnect.com This development was crucial for its clinical application, which began in the United States in the same year and expanded to Europe thereafter. ingentaconnect.com The 1960s saw a marked shift from thyroid extracts to synthetic levothyroxine as the primary treatment for hypothyroidism, driven by the superior consistency and stability of the synthesized hormone. ingentaconnect.com
Early synthetic methods, including those derived from animal sources and enzymatic or bio-mimetic approaches, have largely been superseded by more controlled and scalable chemical syntheses. google.com
Contemporary Synthetic Methodologies and Chemical Transformations
Modern industrial synthesis of levothyroxine sodium monohydrate typically starts with the amino acid L-tyrosine. wikipedia.org While the fundamental approach of building the di-iodinated diphenyl ether structure remains, significant innovations have been introduced to improve the process.
One of the primary historical routes, often referred to as the Chalmers synthesis, involves a multi-step process that includes: e-journals.in
Nitration of L-tyrosine: The initial step involves the nitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine.
N-acetylation and Esterification: The dinitro-tyrosine is then subjected to N-acetylation followed by esterification to yield 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester.
Diphenyl Ether Formation: This intermediate undergoes a coupling reaction with p-methoxyphenol to form the corresponding diphenyl ether.
Reduction: The nitro groups are then reduced to form a diamine.
Diazotization and Iodination: The diamine is converted to the corresponding di-iodo compound via a diazotization reaction followed by iodination.
Demethylation and Hydrolysis: The methyl ether is cleaved, and the ester and acetyl groups are hydrolyzed.
Ring Iodination: The final step involves the iodination of the second ring to yield levothyroxine.
Recent advancements have focused on overcoming the limitations of these older methods, which often suffered from low yields and the use of hazardous reagents. ingentaconnect.comnih.govbenthamdirect.com A notable contemporary methodology involves a coupling reaction between a 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide. epo.orgjustia.com This approach offers a more direct route to the core structure of levothyroxine. The key chemical transformations in this process include: justia.com
Formation of the Copper Complex: 3,5-Diiodotyrosine dihydrate is reacted with an aqueous copper sulfate (B86663) solution to form the 3,5-diiodo-L-tyrosine copper complex.
Coupling Reaction: The copper complex is then coupled with bis(p-anisyl)iodonium iodide in the presence of an organic base like diisopropylamine (B44863) in a solvent such as n-butanol. This reaction forms 2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.
Demethylation: The resulting intermediate is demethylated using a mixture of acetic acid and hydroiodic acid to yield 3,5-diiodothyronine (B1216456).
Iodination: The 3,5-diiodothyronine is then iodinated to produce crude levothyroxine.
Purification and Salt Formation: The crude levothyroxine is purified, often via its disodium (B8443419) salt, and then converted to the final this compound.
Another innovative approach involves the use of ionic liquids (ILs) in the formulation of levothyroxine. nih.gov For instance, choline (B1196258) and 1-(2-hydroxyethyl)-3-methylimidazolium cations have been combined with the levothyroxine anion to create novel T4-ILs, which can offer improved solubility. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Key areas of optimization include:
Catalyst and Reagent Selection: The move from older, often hazardous reagents to more modern and efficient ones has been a key development. For example, the use of the 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide has been shown to be effective. epo.orgjustia.com
pH and Temperature Control: Precise control over pH and temperature at various stages of the synthesis is crucial for minimizing side reactions and maximizing the formation of the desired product. For instance, in the conversion of purified levothyroxine to its sodium salt, the pH is carefully adjusted, and the temperature is controlled during crystallization to ensure the formation of the desired pentahydrate form with high purity. epo.org
Purification Techniques: Advanced purification methods, such as the formation and subsequent acidification of a disodium salt intermediate, are employed to remove impurities effectively. google.com Filtration through specific micron-sized filters is also utilized to ensure the removal of particulate matter. epo.org
The following table summarizes some of the reported process parameters and their impact on yield and purity:
| Step | Parameter | Condition | Reported Outcome | Reference |
| Coupling Reaction | Reactants | 3,5-diiodo L-Tyrosine copper complex and Bis (p-anisyl)iodonium iodide | Improved yield and reduced impurities | epo.org, justia.com |
| Purification | Intermediate Formation | Conversion to disodium salt and acidification | Pure levothyroxine | google.com |
| Salt Formation | pH Adjustment | pH maintained at 10 during initial dissolution | Formation of pure Levothyroxine sodium | epo.org |
| Salt Formation | Temperature Control | Cooled to 25-30°C and maintained for 1 hour before filtration | High yield of pure Levothyroxine sodium | epo.org |
| Overall Process | Methodological Update | Modification of Chalmers synthesis | Overall yields of 39-51% | nih.gov |
Identification and Characterization of Process-Related Impurities
The stringent purity requirements for active pharmaceutical ingredients (APIs) like this compound necessitate a thorough understanding and control of process-related impurities.
Classification of Impurities: By-products, Degradants, and Starting Material Derivatives
Impurities in levothyroxine can arise from various sources throughout the manufacturing process and during storage. They can be broadly classified as:
By-products: These are substances formed concurrently with the desired product during a chemical reaction. In levothyroxine synthesis, by-products can include isomers and incompletely iodinated or otherwise modified forms of the thyroxine molecule. A significant by-product is the D-enantiomer of thyroxine (dextrothyroxine). google.comgoogle.com
Degradants: These are impurities that result from the chemical breakdown of the API over time. Levothyroxine is known to be susceptible to degradation in the presence of moisture and light. nih.gov Hydrolysis can lead to the formation of diiodotyrosine (DIT). nih.gov
Starting Material Derivatives: These impurities are structurally related to the starting materials or intermediates and may be carried through the synthesis if not completely removed. An important impurity in this category is liothyronine (B1675554) (T3), or 3,5,3'-triiodo-L-thyronine, which can be present if the final iodination step is not fully complete or if there is carryover of the 3,5-diiodothyronine intermediate. google.comgoogle.com Other potential impurities include N-formyl, N-acetyl, and other acylated derivatives of levothyroxine. e-journals.in
The following table provides a classification of some key impurities found in this compound:
| Impurity Name | Classification | Origin |
| Dextrothyroxine (D-enantiomer) | By-product (Stereoisomer) | Formation during synthesis |
| Liothyronine (T3) | By-product / Starting Material Derivative | Incomplete iodination or carryover |
| 3,5-Diiodothyronine (T2) | Starting Material Derivative | Incomplete iodination |
| Diiodotyrosine (DIT) | Degradant | Hydrolysis of levothyroxine |
| N-Formyl-Levothyroxine | By-product | Side reaction during synthesis |
| N-Acetyl-Levothyroxine | By-product | Side reaction during synthesis |
Synthetic Approaches for Impurity Standards
The accurate quantification of impurities in this compound relies on the availability of pure reference standards for these impurities. The synthesis of these standards is often a complex process in itself.
For chiral impurities like the D-enantiomers of thyroid hormones, which are not commercially readily available, specific synthetic strategies are employed. One such method involves the racemization of the corresponding L-enantiomer. For example, D-thyroid hormones can be produced through a racemization reaction of the L-thyroid hormones in an acetic acid solution containing salicylaldehyde. nih.gov
The synthesis of other process-related impurities often involves mimicking the potential side reactions that could occur during the main synthesis. For instance, the synthesis of N-formyl and N-acetyl levothyroxine impurities has been described and involves the direct formylation or acetylation of the levothyroxine molecule under controlled conditions. e-journals.in These synthetic impurity standards are then fully characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity. e-journals.in The availability of these well-characterized standards is essential for the development and validation of analytical methods used for quality control of this compound.
Structural Elucidation of Impurities using Advanced Spectroscopic Techniques
The comprehensive identification and structural characterization of impurities in this compound are critical for ensuring its quality, safety, and efficacy. Advanced spectroscopic techniques are indispensable tools in this process, enabling the detection and elucidation of even trace-level impurities that may arise during synthesis or degradation. A multi-technique approach is often employed to gain a complete understanding of the complex impurity profile. nih.gov
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for separating the various components of the drug substance. nih.govresearchgate.net The United States Pharmacopeia (USP) outlines specific HPLC methods for the determination of organic impurities in levothyroxine sodium. nih.govsigmaaldrich.com However, for a definitive structural assignment of unknown impurities, more sophisticated methods are required.
High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a powerful tool for this purpose. nih.gov It provides highly accurate mass measurements, which allow for the determination of elemental compositions. researchgate.net Techniques like Collision-Induced Dissociation (CID) are used to fragment the impurity molecules, and the resulting fragmentation patterns offer crucial insights into their chemical structures. researchgate.netsigmaaldrich.com Furthermore, on-line Hydrogen-Deuterium (H/D) exchange coupled with mass spectrometry can help determine the number of exchangeable protons in a molecule, aiding in the structural elucidation process. nih.govelsevierpure.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, provides detailed information about the connectivity of atoms within a molecule. nih.govresearchgate.net For unambiguous structure confirmation, impurities can be isolated from the bulk drug substance or synthesized independently and then analyzed using NMR. sigmaaldrich.come-journals.in This comparative analysis confirms the proposed structure.
Through the application of these integrated spectroscopic methods, researchers have been able to characterize a significant number of impurities in levothyroxine sodium, including some that were previously unknown. nih.govresearchgate.net These impurities can be broadly categorized as process-related impurities, which are byproducts of the synthesis, and degradation products that form during storage.
Table 1: Examples of Levothyroxine Sodium Impurities and Spectroscopic Techniques for Elucidation
| Impurity Name | Common Spectroscopic Techniques Used for Elucidation |
| Liothyronine Sodium (Impurity A) | HPLC, LC/MS juniperpublishers.com |
| N-Formyl-T4 | IR, 1H NMR, Mass Spectrometry e-journals.in |
| T4-Acetamide | IR, 1H NMR, Mass Spectrometry e-journals.in |
| Levothyroxine EP Impurity F | HPLC, Mass Spectrometry juniperpublishers.com |
| Levothyroxine EP Impurity G | HPLC, Mass Spectrometry juniperpublishers.com |
| Dimeric Compounds | HPLC-HRMS/MS researchgate.net |
Control Strategies for Impurity Mitigation in Manufacturing
Effective control of impurities in this compound manufacturing is a multi-faceted process that begins with raw material selection and extends through the entire production and storage lifecycle. A robust control strategy is essential to minimize the formation of process-related impurities and prevent degradation, thereby ensuring the final product meets stringent quality standards.
Optimization of Synthetic Pathways: The synthesis of levothyroxine is a multi-step process where precise control of reaction conditions is paramount. e-journals.in Key parameters that are optimized to minimize the formation of byproducts include:
Reaction Temperature: Maintaining an optimal temperature range is crucial to maximize the yield of the desired product while preventing thermal degradation of intermediates and the final active pharmaceutical ingredient (API).
Reaction Time: Controlling the duration of reactions ensures the complete conversion of starting materials without promoting the formation of unwanted side products through extended reaction times.
Catalyst Amount: The quantity of catalyst used is carefully controlled to ensure efficient conversion while avoiding excess catalyst that could lead to side reactions.
Real-Time Monitoring: The use of in-line analytical techniques such as HPLC or near-infrared (NIR) spectroscopy allows for real-time monitoring of the reaction progress. This enables prompt adjustments to reaction conditions if impurity levels begin to rise.
Purification Process Enhancement: Crystallization is a key step in the purification of levothyroxine sodium. The process is carefully designed to ensure that impurities remain in the solution while the pure drug crystallizes. This involves selecting an appropriate solvent or solvent mixture and controlling the cooling rate to promote the formation of pure crystals.
Control of Raw Materials and Excipients: The quality of starting materials and excipients significantly impacts the impurity profile of the final drug product. Some excipients can be hygroscopic or acidic, which can promote the degradation of levothyroxine. researchgate.netresearchgate.net Therefore, careful selection and testing of all raw materials are necessary. e-journals.in The interaction between levothyroxine and certain excipients, such as lactose (B1674315), can lead to the formation of adducts, highlighting the need for compatibility studies. juniperpublishers.comresearchgate.net
Environmental Controls During Manufacturing and Storage: Levothyroxine is susceptible to degradation from heat, light, and moisture. Therefore, strict environmental controls are implemented throughout the manufacturing process and for the storage of the final product. These include:
Moisture Control: Maintaining low relative humidity (ideally below 30%) and using desiccants can prevent hydrolytic degradation. Packaging materials with high moisture barriers, such as aluminum-based packaging or PVDC, are also utilized.
Light Protection: Storing the drug substance and product in dimly lit environments or using light-protective packaging minimizes photolytic degradation.
Temperature Control: Storage in climate-controlled spaces prevents temperature fluctuations that can accelerate degradation.
Table 2: Summary of Impurity Control Strategies in this compound Manufacturing
| Control Strategy | Key Actions | Rationale |
| Synthetic Pathway Optimization | Control temperature, reaction time, and catalyst amount; Utilize real-time monitoring (e.g., in-line HPLC). | To minimize the formation of process-related impurities and byproducts. |
| Purification Process | Controlled crystallization with appropriate solvent systems and cooling rates. | To effectively separate the API from dissolved impurities. |
| Raw Material and Excipient Control | Rigorous testing of starting materials; Judicious selection of compatible excipients. e-journals.innih.gov | To prevent the introduction of impurities and avoid drug-excipient interactions that lead to degradation. researchgate.netnih.gov |
| Environmental Controls | Protection from moisture, light, and temperature extremes during manufacturing and storage. | To prevent hydrolytic, photolytic, and thermal degradation of the API. |
Solid State Chemistry and Polymorphism of Levothyroxine Sodium Monohydrate
Crystalline and Amorphous Forms of Levothyroxine Sodium and its Hydrates
Levothyroxine sodium can exist in several solid-state forms, including different hydrates and an amorphous state. The degree of hydration and the crystalline nature of the solid form significantly impact the compound's physical and chemical properties.
Characterization of Pentahydrate and Monohydrate Forms
Levothyroxine sodium is commonly available as a pentahydrate (LSP), with the chemical formula C15H10I4NNaO4·5H2O. acs.org However, this form is susceptible to dehydration under various environmental conditions. Studies have shown that levothyroxine sodium pentahydrate can lose four of its water molecules to form levothyroxine sodium monohydrate (LSM; C15H10I4NNaO4·H2O) under realistic storage conditions, such as 40°C and 0% relative humidity (RH) for three hours. acs.orgresearchgate.net This transition is significant as the monohydrate form is considered to be highly reactive, making its presence in pharmaceutical products undesirable. acs.orgresearchgate.net
The dehydration process from the pentahydrate to the monohydrate has been characterized as a two-step event. researchgate.net The initial loss of water molecules can occur even at ambient temperatures when the relative humidity drops below 30%. nih.gov This dehydration leads to changes in the crystal lattice, which can be observed through techniques like powder X-ray diffractometry (PXRD). researchgate.netnih.gov Specifically, storage at low relative humidity (4-6% RH) results in a decrease in the d-spacing of the (00l) planes of the crystal structure. researchgate.netnih.gov
The crystal structure of both the pentahydrate and the in-situ formed monohydrate has been determined, providing insights into the potential for increased reactivity of the monohydrate form. acs.orgresearchgate.net This understanding is crucial for controlling the stability of levothyroxine sodium in drug products.
Amorphous State Considerations and Formation Pathways
Beyond its crystalline hydrate (B1144303) forms, levothyroxine sodium can also exist in an amorphous state. The amorphous form lacks the long-range ordered structure of crystalline materials and can exhibit different physical and chemical properties, including solubility and stability.
The formation of amorphous levothyroxine sodium can be a consequence of various manufacturing processes or environmental stressors. Dehydration of the crystalline pentahydrate can lead to a disordered, or partially amorphous, state. researchgate.netnih.gov The basic packing motif of the crystal structure may persist to some degree even when fully dehydrated, but with significant disordering. researchgate.netnih.gov
Polymorphism and Pseudopolymorphism Studies
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Pseudopolymorphism, on the other hand, describes the phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (in this case, water), leading to hydrates.
Investigation of Crystal-Crystal Transitions and Anhydrous Forms
Research has indicated that levothyroxine sodium exhibits polymorphism, with different crystalline forms being identified. researchgate.netresearchgate.netnih.gov These different polymorphs can have distinct physical properties, which may affect their therapeutic performance. researchgate.net Cryogenic temperature studies have revealed reversible crystal-crystal transitions in levothyroxine sodium, further confirming its polymorphic nature. nih.gov
The transition between different hydrated forms, such as from the pentahydrate to the monohydrate, is a key area of study. This dehydration is not just a simple loss of water but involves a significant change in the crystal lattice. researchgate.net The formation of anhydrous forms of levothyroxine sodium is also a critical aspect of its solid-state chemistry. Complete dehydration can be achieved by heating, and once the water is removed, the polymorphic transitions observed at lower temperatures may disappear. nih.gov
Influence of Crystallinity on Chemical Stability
The crystalline state of levothyroxine sodium has a profound impact on its chemical stability. The highly reactive nature of the this compound form makes its formation a precursor to chemical degradation in drug products. acs.orgresearchgate.net Dehydration of the pentahydrate form can lead to physical instability, which in turn precedes chemical instability and potential product failure. researchgate.netnih.gov
The hypothesis is that the dehydration of the crystal hydrate creates channels within the crystal lattice, which can then facilitate the oxidation of the active pharmaceutical ingredient (API). nih.gov Indeed, degradation of levothyroxine has been observed to occur in the presence of oxygen at low relative humidity. nih.govresearchgate.net Therefore, maintaining the stable pentahydrate crystalline form is crucial for the shelf-life and efficacy of levothyroxine sodium tablets. The presence of hygroscopic excipients in a formulation can exacerbate this issue by drawing water away from the levothyroxine sodium pentahydrate, promoting its conversion to the less stable monohydrate. researchgate.netjuniperpublishers.com
Techniques for Solid-State Characterization
A variety of analytical techniques are employed to study the solid-state properties of levothyroxine sodium and its hydrates. These methods provide crucial information about the crystalline structure, polymorphism, and physical stability of the compound.
Key techniques include:
Powder X-ray Diffractometry (PXRD) and Synchrotron X-ray Diffractometry (SXRD): These are fundamental techniques for characterizing the crystalline structure of materials. acs.orgresearchgate.net They are used to identify different polymorphic forms and to monitor changes in the crystal lattice during processes like dehydration. researchgate.netresearchgate.netnih.gov
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC): TGA is used to determine the water content and to study dehydration processes by measuring weight loss as a function of temperature. researchgate.netnih.gov DSC is employed to detect thermal events such as melting, crystallization, and polymorphic transitions. nih.gov For instance, DSC thermograms of levothyroxine sodium pentahydrate show exothermic peaks corresponding to moisture loss. nih.gov
Spectroscopy (FT-Raman and Solid-State 13C NMR): These spectroscopic methods can differentiate between different polymorphic forms based on their unique vibrational and magnetic resonance properties. researchgate.net
Microscopy (Polarized and Hot-Stage Microscopy, Scanning Electron Microscopy - SEM): These techniques provide visual information about the crystal morphology and can be used to observe physical changes, such as those occurring during dehydration. acs.org
The application of these techniques provides a comprehensive understanding of the solid-state chemistry of this compound, which is essential for the development of stable and effective pharmaceutical formulations.
Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification
Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline phase, allowing for both qualitative identification and quantitative analysis of different polymorphs or hydrate states in a sample.
Research has extensively used PXRD to monitor the solid-state changes of levothyroxine sodium hydrates. nih.gov The transition from the pentahydrate form (LSP) to the monohydrate form (LSM) is readily detectable through changes in the diffraction pattern. researchgate.netnih.gov Studies have shown that under specific storage conditions, such as 40°C and 0% relative humidity (RH) for three hours, the pentahydrate completely converts to the monohydrate. researchgate.net This dehydration is accompanied by observable changes in the crystal lattice structure. nih.govnih.gov For instance, storing levothyroxine sodium pentahydrate at room temperature or 40°C under low humidity (4-6% RH) results in a discernible decrease in the d-spacing of the crystal planes. nih.govresearchgate.net
While PXRD is powerful for identifying pure phases, its application in quantifying phase composition within a final drug product can be challenging. Levothyroxine is present in microgram quantities in tablets, and conventional powder diffractometers may lack the sensitivity to detect changes in the API's solid form at these low concentrations. nih.govresearchgate.netmdpi.com In such cases, observed changes in the diffractogram might be attributable to the excipients rather than the API itself. mdpi.com However, under stress conditions (e.g., 50°C/75% RH), additional diffraction patterns have been observed in some tablet formulations after 3 to 6 months, indicating that PXRD can still provide valuable data on formulation stability. researchgate.net
Table 1: Summary of PXRD Findings on Levothyroxine Sodium Hydrate Transitions
| Condition | Observed Solid-State Change | Reference |
|---|---|---|
| Storage at 40°C / 0% RH for 3 hours | Transformation of levothyroxine sodium pentahydrate (LSP) to this compound (LSM). | researchgate.net |
| Storage at Room Temperature & 40°C at 4-6% RH | Changes in the crystal lattice, specifically a decrease in d-spacing of (00l) planes. | nih.govresearchgate.net |
| Storage in hermetic container with hygroscopic excipient (oxalic acid) at 40°C | Dehydration of LSP to LSM, confirmed by synchrotron X-ray diffractometry. | researchgate.net |
| Stress conditions (50°C / 75% RH) on tablets | Appearance of additional diffraction patterns after 3-6 months, indicating formulation changes. | researchgate.net |
Thermal Analytical Methods (DSC, TGA) for Phase Transitions
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying phase transitions that involve changes in heat flow (enthalpy) and mass.
TGA measures the change in mass of a sample as a function of temperature and is particularly useful for quantifying water loss during dehydration. For levothyroxine sodium pentahydrate, TGA profiles show an initial weight loss of approximately 10%, which corresponds to the loss of its water of hydration. nih.gov More detailed studies indicate that the complete dehydration to the anhydrous form occurs by 82°C, with an associated mass loss of 4.38%. nih.gov The decomposition of the anhydrous material begins at 192°C. nih.gov
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions. A DSC thermogram of levothyroxine sodium pentahydrate shows two exothermic events at 120°C and 159°C, which are likely related to moisture loss, followed by an endothermic peak at 209°C corresponding to decomposition. nih.gov The decomposition of the anhydrous form is marked by a distinct event with a maximum heat flow peak around 201-202°C. nih.gov These techniques are also employed to assess the compatibility of levothyroxine sodium with pharmaceutical excipients, where shifts in the temperatures of thermal events can signify interactions. nih.govresearchgate.net
Table 2: Key Thermal Events for Levothyroxine Sodium Hydrate from TGA/DSC
| Technique | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| TGA | up to 82°C | Complete dehydration with a mass loss of 4.38%. | nih.gov |
| TGA | Initial heating | ~10% weight loss, corresponding to total moisture in the pentahydrate form. | nih.gov |
| DSC | 120°C and 159°C | Exothermic events, likely corresponding to moisture loss from the hydrate. | nih.gov |
| DSC | 192°C - 215°C | Decomposition of anhydrous levothyroxine sodium, with a peak at ~201-202°C. | nih.gov |
| DSC | 209°C | Endothermic event associated with decomposition. | nih.gov |
Spectroscopic Approaches (UATR-FTIR, Solid-State NMR) in Polymorph Analysis
Spectroscopic methods provide information on the molecular structure and chemical environment of the API, offering complementary data to diffraction and thermal methods for polymorph and hydrate analysis.
Universal Attenuated Total Reflectance Fourier-Transform Infrared (UATR-FTIR) Spectroscopy is a valuable tool for identifying functional groups and investigating intermolecular interactions in the solid state. researchgate.netnih.gov The FTIR spectrum of pure levothyroxine sodium pentahydrate is characterized by a broad spectral band in the 3650–2750 cm⁻¹ range, which is attributed to the O-H stretching vibrations of the water molecules within the crystal lattice. nih.gov When studying mixtures of the API with excipients, changes such as band shifts or the disappearance of characteristic peaks can indicate a potential interaction. nih.gov Furthermore, FTIR has been developed as a quantitative method for determining the amount of levothyroxine sodium in tablets by measuring the peak area of the C=C bond vibration centered at 1409 cm⁻¹. pensoft.net
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. It is particularly sensitive to subtle differences in molecular conformation and packing that define different polymorphic forms. While specific ssNMR studies on this compound are not widely reported, research on the closely related L-thyroxine demonstrates the utility of the technique. researchgate.net Studies on L-thyroxine polymorphs revealed that ¹³C ssNMR spectra could clearly distinguish between different forms (Form I and Form II). researchgate.net Significant differences in the chemical shifts were observed, indicating distinct arrangements of the carboxylate and amino groups in the crystal structures of the two polymorphs. researchgate.net This highlights the potential of ssNMR to provide detailed structural information for characterizing different solid forms of levothyroxine sodium.
Table 3: Characteristic Spectroscopic Data for Levothyroxine Sodium
| Technique | Wavenumber (cm⁻¹) / Method | Assignment / Significance | Reference |
|---|---|---|---|
| UATR-FTIR | 3650–2750 cm⁻¹ | Broad band from O-H stretching of water in the pentahydrate crystal. | nih.gov |
| FTIR | 1409 cm⁻¹ | Peak area of C=C bond used for quantitative determination of levothyroxine sodium. | pensoft.net |
| Solid-State NMR | ¹³C Chemical Shifts | Distinguishes between polymorphs by revealing differences in the local environment of carbon atoms (demonstrated for L-thyroxine). | researchgate.net |
Stability and Degradation Kinetics of Levothyroxine Sodium Monohydrate
Mechanisms of Degradation in Various Environments
The degradation of levothyroxine sodium monohydrate is influenced by several factors, including light, heat, moisture, and pH. medcraveonline.com These factors can trigger different degradation pathways, leading to the formation of various byproducts.
Exposure to light, particularly sunlight, significantly accelerates the degradation of levothyroxine sodium in solution. journaljpri.commendeley.com Studies have shown that direct sunlight exposure for a relatively short period can lead to substantial decomposition of the drug. journaljpri.com The primary photodegradation pathway involves deiodination, where iodine atoms are sequentially removed from the thyronine nucleus. unesp.br This process can lead to the formation of degradation products such as triiodothyronine (T3), diiodothyronine (T2), and diiodotyrosine. unesp.brnih.gov
The kinetics of photodegradation in solution have been reported to follow zero-order kinetics, indicating that the rate of degradation is independent of the drug concentration. journaljpri.comresearchgate.net The photolysis quantum yield (ΦLTX) for levothyroxine has been determined to be 3.80 (± 0.02) × 10-5. unesp.brnih.gov Mathematical simulations suggest that the half-life of levothyroxine due to photodegradation in aquatic environments can range from less than 10 days to approximately 80 days, depending on factors like water depth and the presence of other substances. unesp.brnih.gov
Table 1: Photodegradation Kinetics of Levothyroxine Sodium
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order | Zero-order | journaljpri.comresearchgate.net |
| Photolysis Quantum Yield (ΦLTX) | 3.80 (± 0.02) × 10-5 | unesp.brnih.gov |
| Half-life in Aquatic Environments | <10 to ~80 days | unesp.brnih.gov |
In the solid state, levothyroxine sodium is susceptible to thermal degradation, particularly at elevated temperatures. nih.govnih.gov The primary thermal degradation pathway is deamination, the removal of an amino group from the molecule. nih.gov This is in contrast to the deiodination observed in solution. nih.gov The decomposition process of the pentahydrate form begins with dehydration, with the anhydrous form being stable up to approximately 156°C before further decomposition occurs. nih.gov
The thermal decomposition of solid levothyroxine sodium has been observed to follow biphasic first-order kinetics, with an initial rapid degradation phase followed by a slower phase. nih.govuri.edu However, another study on levothyroxine sodium in solution reported that temperature had a negligible effect on its stability at temperatures up to 100°C over the same exposure time as photodegradation studies. journaljpri.com This suggests that the impact of temperature is more significant in the solid state and over longer periods. journaljpri.comnih.gov
Table 2: Thermal Decomposition of this compound
| Condition | Primary Degradation Pathway | Kinetic Model | Reference |
|---|---|---|---|
| Solid State | Deamination | Biphasic first-order | nih.gov |
| Solution (up to 100°C) | Negligible effect | Not applicable | journaljpri.com |
Moisture is a critical factor in the degradation of levothyroxine sodium, particularly in the solid state. nih.govjuniperpublishers.com The presence of moisture can significantly accelerate degradation, especially at higher temperatures. nih.gov While stable in its dry form, levothyroxine can degrade by up to 40% in the presence of moisture when exposed to elevated temperatures. nih.gov The degradation in solution primarily occurs through deiodination. nih.gov
Oxidative processes also contribute to the degradation of levothyroxine sodium. The molecule is sensitive to air and molecular oxygen. nih.govsigmaaldrich.com Studies have shown that dehydrated levothyroxine sodium degrades significantly in the presence of molecular oxygen, while it remains stable when oxygen is removed. sigmaaldrich.com The hydrated form, however, appears to be stable in the presence of oxygen. sigmaaldrich.com The interaction with reactive oxygen species, such as hydroxyl radicals and singlet oxygen, also plays a role in its degradation in aqueous environments. unesp.brnih.gov The second-order kinetic constants for the reaction of levothyroxine with hydroxyl radicals (kLTX,•OH) and singlet oxygen (kLTX,1O2) have been determined to be 1.50 (± 0.01) × 1010 L mol-1 s-1 and 1.47 (± 0.66) × 108 L mol-1 s-1, respectively. unesp.brnih.gov
The stability of levothyroxine sodium in aqueous solutions is highly dependent on the pH of the medium. nih.gov Generally, the drug is more stable in acidic and alkaline solutions compared to neutral pH. unesp.brnih.gov The kinetics of deiodination in aqueous solution have been studied over a pH range of 1 to 12. nih.gov
In acidic solutions, the degradation kinetics are influenced by proton attack on the anionic and dianionic forms of the molecule. nih.gov Conversely, in alkaline solutions, the degradation is driven by water attack on the anion and dianion. nih.gov Studies have shown that levothyroxine is more stable in acidic medium. journaljpri.comunesp.br The dissolution of levothyroxine tablets is highest at a very low pH (below 2.2) and decreases significantly as the pH rises above 3. nih.gov This is consistent with findings that show less degradation at high pH. A pH threshold of 2.28 has been identified as a point where the requirement for a higher dose of thyroxine increases, indicating reduced stability and absorption above this pH. nih.gov
Table 3: pH-Dependent Degradation of Levothyroxine Sodium
| pH Range | Degradation Mechanism | Relative Stability | Reference |
|---|---|---|---|
| Acidic (e.g., pH 1-3) | Proton attack on anion and dianion | More stable | journaljpri.comunesp.brnih.gov |
| Neutral | - | Less stable | - |
| Alkaline (e.g., pH > 10) | Water attack on anion and dianion | More stable | nih.gov |
Kinetic Modeling of Levothyroxine Sodium Degradation
To quantify the rate of degradation and predict the shelf-life of levothyroxine sodium under various conditions, kinetic models are employed. These models help in understanding the reaction mechanisms and identifying the factors that most significantly influence stability.
The degradation of levothyroxine sodium has been shown to follow different reaction orders depending on the conditions. As mentioned earlier, the photodegradation in solution follows zero-order kinetics. journaljpri.comresearchgate.net This means the rate of degradation is constant and does not depend on the concentration of the remaining drug. The rate constant for this process can be determined by plotting the concentration of levothyroxine against time, which yields a straight line with a slope equal to the negative rate constant (-k).
In the solid state under thermal stress, the degradation often follows biphasic first-order kinetics. nih.gov This model describes a process with two distinct phases, an initial rapid degradation followed by a slower phase, each with its own first-order rate constant. For a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. The rate constants (k) for each phase can be determined by analyzing the logarithmic plot of drug concentration versus time.
The second-order rate constants for the reaction of levothyroxine with reactive oxygen species like hydroxyl radicals and singlet oxygen have also been determined, providing a quantitative measure of its susceptibility to oxidative degradation in aqueous environments. unesp.brnih.gov
Activation Energy and Shelf-Life Prediction Studies
The thermal stability of Levothyroxine sodium in its solid state has been a subject of study, with research indicating a notable resistance to degradation at elevated temperatures when moisture is absent. One study found that temperatures up to 100°C had a negligible effect on the stability of the solid drug, suggesting that the energy provided was insufficient to overcome the activation energy required for molecular collision and reaction. scispace.comresearchgate.net However, this stability is compromised under certain conditions, such as during the USP drying procedure at 60°C in a vacuum, where decomposition can occur rapidly if the vacuum is not adequately maintained. scispace.com
The kinetics of degradation have been evaluated, particularly in the presence of excipients and moisture, which are more representative of formulated products. Investigations into these interactions have suggested that the degradation pathway can follow a biphasic-first order model in many instances. uri.edu By determining the rate constants (k-values) from these models, researchers can predict the shelf-life (t₉₀), which is the time it takes for 90% of the initial concentration to remain. uri.edu These predictive studies have highlighted that Levothyroxine sodium is highly unstable in the presence of moisture and at higher temperatures, leading to recommendations for formulation and storage at or below room temperature with minimal humidity to ensure potency over the product's shelf-life. uri.edu
Influence of Environmental Factors on Stability
Impact of Light Exposure and UV Radiation
Light, particularly direct sunlight, is a significant factor in the degradation of Levothyroxine sodium. scispace.com Studies have demonstrated substantial decomposition when the compound is exposed to light. In a solution state, exposure to direct sunlight for 80 minutes resulted in a degradation of over 60%. scispace.com Another study on levothyroxine in solution found that its concentration decreased by 67.5% after 36 hours of exposure to ambient light. nih.gov The degradation process appears to follow zero-order kinetics. scispace.com
In contrast, artificial room light was found to have no discernible effect on a standard solution of levothyroxine sodium, even after 80 minutes of exposure. scispace.com The protective effect of dark storage is evident in stability studies of levothyroxine solutions. For instance, a 2.0 μg/mL solution was stable for 6.5 hours when exposed to light, but this increased to 12.3 hours when stored in the dark. nih.gov These findings underscore the critical importance of protecting Levothyroxine sodium from light, as recommended in pharmacopeias. scispace.com
Table 1: Shelf-Life (t₉₀) of Levothyroxine IV Solutions at Room Temperature (25°C)
| Concentration | Storage Condition | Predicted Time to Maintain ≥90% Concentration (with 95% confidence) |
|---|---|---|
| 0.4 μg/mL | Exposed to Ambient Light | 16.9 hours |
| 0.4 μg/mL | Stored in the Dark | 18.0 hours |
| 2.0 μg/mL | Exposed to Ambient Light | 6.5 hours |
| 2.0 μg/mL | Stored in the Dark | 12.0 hours |
Data sourced from a study on the stability of levothyroxine in 0.9% sodium chloride for IV administration. nih.gov
Effects of Temperature and Humidity on Solid-State Stability
Temperature and humidity are critical environmental factors that influence the stability of solid-state this compound. The compound is known to be unstable in the presence of light, heat, and humidity. scispace.com While the pure, solid drug may be stable at temperatures up to 100°C, it is highly sensitive to moisture, which can cause rapid degradation, especially at elevated temperatures. scispace.comnih.gov Studies have shown degradation of up to 40% when exposed to higher temperatures in the presence of moisture. nih.gov
The stability of Levothyroxine sodium pentahydrate is closely linked to its hydration state. The crystal structure can lose its bound water molecules at a relative humidity (RH) below 45%. juniperpublishers.com This dehydration process is a critical precursor to chemical instability. researchgate.net The pure drug substance (API) has been tested under various storage conditions to assess its stability.
Table 2: Potency of Solid Levothyroxine Sodium Pentahydrate Under Various Storage Conditions for 28 Days
| Storage Condition | Potency at 28 Days (%) |
|---|---|
| 25°C / 0% RH | 98.6 |
| 25°C / 60% RH | 101.3 |
| 40°C / 0% RH | 97.9 |
| 40°C / 75% RH | 99.5 |
Data from a study investigating the influence of processing and formulation factors on stability. nih.gov The results indicate that the pure API remained stable (potency between 90% and 110%) for the study duration under these conditions. nih.gov
However, the presence of certain pharmaceutical excipients can significantly accelerate degradation, especially under high temperature and humidity. nih.govjuniperpublishers.com For example, significant degradation of Levothyroxine occurred at high temperature and humidity in the presence of excipients like crospovidone, povidone, and sodium lauryl sulfate (B86663). nih.govjuniperpublishers.com Therefore, maintaining low humidity and controlled temperatures is crucial for the stability of formulated Levothyroxine sodium tablets. uri.edu
Role of Oxygen and Controlled Atmosphere Storage
Molecular oxygen has been identified as a primary factor in the degradation of Levothyroxine sodium, particularly after the molecule has been dehydrated. nih.govsigmaaldrich.comgoogle.com The chemical stability of Levothyroxine sodium pentahydrate is compromised when the dehydrated substance is exposed to molecular oxygen. nih.govsigmaaldrich.com Research has shown that dehydrated samples of Levothyroxine sodium degrade significantly when stored in the presence of oxygen. nih.govsigmaaldrich.com Conversely, these dehydrated samples remain stable when oxygen is removed from the storage environment. nih.govsigmaaldrich.com
Interestingly, the hydrated form of Levothyroxine sodium appears to be stable in the presence of oxygen. nih.govsigmaaldrich.com This suggests that the loss of bound water molecules from the crystal structure creates channels that allow for the oxidation of the active pharmaceutical ingredient. researchgate.net
These findings have led to strategies for improving the shelf-life of Levothyroxine products through controlled atmosphere packaging. Storing the drug in a reduced oxygen environment, for instance by using inert gases like nitrogen or including oxygen-absorbing packets in the packaging, has been shown to significantly improve stability and maintain potency. google.com One study demonstrated that when the raw material was packaged with an oxygen scavenger, the potency loss was only 0.4% after three weeks at 60°C, whereas degradation is typically much higher under such stress conditions. google.com
Identification and Quantification of Degradation Products
Chromatographic Separation and Detection of Degradants
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Levothyroxine sodium and its degradation products. scispace.comresearchgate.netnih.govnih.gov A stability-indicating HPLC method is essential for distinguishing the intact drug from its various degradants. nih.gov These methods typically employ a reverse-phase column, such as an Inertsil ODS 2, with a gradient mobile phase often consisting of acetonitrile (B52724) and trifluoroacetic acid in water. nih.gov
UV detection is commonly used, with wavelengths set between 215 nm and 240 nm for monitoring the chromatographic output. nih.gov For enhanced sensitivity and specificity, particularly for identifying iodine-containing species, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.orgresearchgate.net This hyphenated technique offers detection limits that are 175 to 375 times lower than UV detection. rsc.orgresearchgate.net
Through these chromatographic methods, several degradation products of Levothyroxine have been identified. The primary degradation pathways are deiodination and deamination. nih.govresearchgate.net
Table 3: Identified Degradation Products of Levothyroxine
| Abbreviation | Chemical Name |
|---|---|
| T3 | 3,3',5-Triiodothyronine |
| T2 | 3,5-Diiodothyronine (B1216456) |
| TTAA4 | 3,3',5,5'-Tetraiodothyroacetic acid |
| TTAA3 | 3,3',5-Triiodothyroacetic acid |
| TTAA2 | 3,5-Diiodothyroacetic acid |
These compounds have been identified in samples as a consequence of levothyroxine degradation. rsc.orgresearchgate.netresearchgate.net
Complete chromatographic resolution of these degradants can be achieved within 25 minutes using an isocratic mobile phase of 22% (v/v) acetonitrile at a pH of 2.3. rsc.orgresearchgate.net The degradation products are generally more polar than the parent Levothyroxine sodium molecule and therefore elute earlier from the reverse-phase column. researchgate.net
Mass Spectrometric Characterization of Degradation Metabolites
The investigation into the stability of this compound has necessitated the use of advanced analytical techniques to identify and characterize the resultant degradation products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has proven to be an indispensable tool in elucidating the structures of these metabolites. The primary degradation pathways observed are deiodination and deamination, leading to a range of related compounds. Furthermore, interactions with excipients can lead to the formation of adducts.
Research employing high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been instrumental in separating and detecting various iodine-containing degradation products. This technique offers high sensitivity and specificity for iodine species, facilitating their identification in complex matrices. Studies have successfully identified several key degradation products, including triiodothyronine (T3), diiodothyronine (T2), tetraiodothyroacetic acid (TTAA4), triiodothyroacetic acid (TTAA3), and diiodothyroacetic acid (TTAA2).
In addition to deiodination and deamination products, the formation of a lactose (B1674315) adduct of levothyroxine has been identified, particularly in formulations containing lactose as an excipient. This discovery was made through the use of ultra-high-performance liquid chromatography with data-independent acquisition high-resolution mass spectrometry (UHPLC-DIA-HRMS), highlighting the importance of considering drug-excipient interactions in stability studies. The characterization of this adduct involved detailed MS/MS analysis to confirm its structure.
The table below provides a summary of the mass spectrometric data for the identified degradation metabolites of this compound.
| Compound Name | Degradation Pathway | Molecular Formula | Precursor Ion (m/z) | Ionization Mode |
| Levothyroxine (T4) | - | C₁₅H₁₁I₄NO₄ | 777.6943 | Positive ESI |
| Triiodothyronine (T3) | Deiodination | C₁₅H₁₂I₃NO₄ | 651.77 > 605.90 | Positive Ion MRM |
| Diiodothyronine (T2) | Deiodination | C₁₅H₁₃I₂NO₄ | 525.9 > 479.9 | Not Specified |
| Tetraiodothyroacetic acid (TTAA4) | Deamination | C₁₄H₈I₄O₄ | 746.6528543 | Negative ESI ([M-H]⁻) |
| Triiodothyroacetic acid (TTAA3) | Deamination, Deiodination | C₁₄H₉I₃O₄ | Not Specified in Degradation Studies | - |
| Diiodothyroacetic acid (TTAA2) | Deamination, Deiodination | C₁₄H₁₀I₂O₄ | Not Specified in Degradation Studies | - |
| Levothyroxine-lactose adduct | Excipient Interaction | C₂₇H₃₁I₄NO₉ | 1101.7990 | Positive ESI |
Analytical Methodologies for Levothyroxine Sodium Monohydrate
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are the cornerstone for the analysis of Levothyroxine sodium monohydrate, providing the necessary selectivity and sensitivity to separate the active pharmaceutical ingredient (API) from its related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the assay and impurity determination of this compound. youtube.com The development of a robust HPLC method involves careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.
A common approach is reverse-phase HPLC (RP-HPLC) utilizing a C18 column. conicet.gov.arresearchgate.net Method development often begins with understanding the physicochemical properties of Levothyroxine, such as its pKa values (2.40 for the carboxyl group, 6.87 for the phenolic group, and 9.96 for the amino group), which are crucial for selecting the mobile phase pH. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govannlabmed.orgnih.gov The pH of the mobile phase is a critical parameter; for instance, a pH of 3.0 has been shown to provide good chromatographic separation. nih.govnih.gov
Validation of HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. xiamenbiotime.com For example, a validated stability-indicating HPLC method demonstrated the ability to separate Levothyroxine from eight potential degradation products, confirming its suitability for stability studies. uspnf.com Another study developed a rapid and selective gradient HPLC method for analyzing dissolution samples, which is crucial for quality control. nih.gov
Below is an interactive table summarizing various HPLC methods developed for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC Pack Pro C18 RS (150 x 4.6) mm, 3µm xiamenbiotime.com | Waters Nova-pak (250mm × 3.9mm) nih.gov | Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) conicet.gov.ar | Welch Ultisil XB-CN, 150 x 4.6 mm, 5µm nih.gov |
| Mobile Phase | Buffer pH 3.9 and Acetonitrile:Methanol (90:10 v/v) xiamenbiotime.com | 0.01 M phosphate buffer (pH 3.0)–methanol (55:45, v/v) nih.gov | Acetonitrile and 0.1% trifluoroacetic acid (50:50% v/v) conicet.gov.ar | 0.05% OPA Buffer and Acetonitrile (72:28, v/v) nih.gov |
| Flow Rate | 0.8 ml/min xiamenbiotime.com | 1.0 mL/min nih.gov | Not Specified | 1.0 ml/min nih.gov |
| Detection (UV) | 225 nm xiamenbiotime.com | 225 nm nih.gov | 225 nm conicet.gov.ar | 221 nm nih.gov |
| Linearity Range | 1-10 µg/ml xiamenbiotime.com | 0.08–0.8 µg/mL nih.gov | Not Specified | 5-15 μg/ml nih.gov |
| Retention Time | Not Specified | 16.8 min nih.gov | 6.6 minutes conicet.gov.ar | 3.7 min nih.gov |
| Key Finding | Robust for related substances in bulk and formulation. xiamenbiotime.com | Suitable for dissolution samples of marketed tablets. nih.gov | Capable of separating Levothyroxine from bovine serum albumin. conicet.gov.ar | Simple, accurate, and precise for estimation in dosage form. nih.gov |
Ion Exchange HPLC Applications
Ion-exchange HPLC offers an alternative approach for the quantification of this compound. annlabmed.org This technique is particularly useful given the ionizable nature of the levothyroxine molecule. A novel and simple anion-exchange HPLC method has been developed and validated for the determination of Levothyroxine. sigmaaldrich.com
In one such method, a HiQ sil NH2 column was used with isocratic elution. sigmaaldrich.com The mobile phase consisted of an acetate buffer, and the chromatographic analysis was performed at ambient temperature. annlabmed.org This method was found to be simple, specific, precise, and accurate, with a relatively short retention time of approximately 3.03 minutes. annlabmed.orgsigmaaldrich.com The low limits of detection (LOD) and quantification (LOQ) achieved with this method make it suitable for the quality control assay of low-dose pharmaceutical products. annlabmed.orgsigmaaldrich.com
| Parameter | Ion-Exchange HPLC Method |
| Column | HiQ sil NH2 sigmaaldrich.com |
| Mobile Phase | Acetate buffer (pH 4.25) annlabmed.org |
| Flow Rate | 1.2 mL/min sigmaaldrich.com |
| Detection (UV) | 252 nm sigmaaldrich.com |
| Retention Time | 3.03 minutes sigmaaldrich.com |
| Key Finding | A simple, rapid, and cost-effective method for routine quality control assays. annlabmed.orgsigmaaldrich.com |
Coupling HPLC with Mass Spectrometry (HPLC-MS, ICP-MS) for Speciation
For enhanced specificity and the ability to perform speciation analysis, HPLC is often coupled with mass spectrometry (MS). This hyphenated technique provides detailed information on the molecular weight and structure of the analyte and its impurities.
HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-UV-ICP-MS) has been utilized for the determination of Levothyroxine and its degradation products in pharmaceutical tablets. nih.gov Given that Levothyroxine is an iodine-containing compound, ICP-MS offers highly sensitive and element-specific detection of iodine. tandfonline.com This allows for the accurate quantification of iodine-containing species, which is crucial for identifying and quantifying degradation products.
A simple and sensitive ICP-MS method for the direct determination of levothyroxine, based on the analysis of iodide content, has been developed. rapidtest.com The sample preparation is straightforward, involving the addition of an internal standard and dilution. The assay demonstrated linearity over a concentration range of 0.1-50 ng/mL for iodide and 0.3-100 ng/mL for T4, with a lower limit of quantification of 0.3 ng/mL for T4. rapidtest.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool for the simultaneous analysis of multiple thyroid hormones, including thyroxine. nih.gov This method offers high sensitivity, with on-column detection limits in the picogram range, and has been successfully applied to the analysis of serum samples. nih.gov
| Technique | Method Details | Key Findings |
| HPLC-UV-ICP-MS | Utilizes element-specific and highly sensitive iodine detection. tandfonline.com | Enables the separation and identification of Levothyroxine degradation products in tablets. tandfonline.com |
| ICP-MS | Direct determination based on iodide content analysis. Analytes quantified at m/z 126.90 for iodide. rapidtest.com | Simple, precise, and sensitive with a LLOQ of 0.3 ng/mL for T4. Successfully used for dissolution studies. rapidtest.com |
| LC-MS/MS | Simultaneous analysis of five thyroid hormones. nih.gov | High sensitivity with detection limits of 1.5-7.0 pg on-column. nih.gov |
Spectrophotometric Methods for Assay and Stability Studies
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of this compound.
UV-Visible Spectrophotometry and Derivative Spectroscopy
UV-Visible spectrophotometry is a straightforward method for the assay of Levothyroxine sodium. A validated method involves using a mixture of Benedict reagent and dimethylglyoxime (B607122) as a chromogenic reagent in a basic medium (pH 10.0), with the maximum wavelength of absorption at 382 nm. nih.gov This method demonstrated good linearity in the concentration range of 0.1–1.5 μg/mL, with a limit of detection (LOD) of 0.0052 μg/mL and a limit of quantification (LOQ) of 0.0157 μg/mL. nih.gov
Derivative UV spectrophotometry has been developed to enhance the specificity of the assay, especially in the presence of interfering excipients. researchgate.net A second-derivative UV spectrophotometric method allows for the quantification of Levothyroxine sodium by measuring the signal at 253 nm in a methanol:water (50:50, v/v) solvent at pH 11.2. researchgate.net This method was found to be linear in the range of 3.0–40.0 μg/mL and showed results comparable to an HPLC method, with no statistically significant differences. researchgate.net
| Method | Wavelength (nm) | Linearity Range (μg/mL) | Key Features |
| UV-Visible Spectrophotometry | 382 nih.gov | 0.1–1.5 nih.gov | Uses a chromogenic reagent; cost-effective and rapid. nih.gov |
| Second Derivative UV Spectrophotometry | 253 researchgate.net | 3.0–40.0 researchgate.net | Enhances selectivity against excipients; comparable to HPLC. researchgate.net |
Luminescence Techniques for Detection
Luminescence techniques, including chemiluminescence and fluorescence, offer high sensitivity for the detection of Levothyroxine.
Chemiluminescence immunoassays (CLIA) have been developed for the quantification of thyroxine. nih.govxiamenbiotime.com These assays are known for their high sensitivity and are often used as an alternative to radioimmunoassays. nih.gov One method involves a homogeneous chemiluminescent immunoassay enhanced by microchip electrophoresis separation, with a detection limit of 2.2 nM. xiamenbiotime.com Another approach is based on the enhancement effect of thyroxine on the chemiluminescence reaction between luminol (B1675438) and potassium permanganate (B83412) in an alkaline solution. A flow injection analysis method using this principle reported a detection limit of 8.9×10⁻⁹ mol/L.
Fluorescence-based methods have also been explored. High-performance liquid chromatography with fluorescence detection has been used for the determination of low levels of levothyroxine sodium after derivatization with a fluorogenic reagent like 9-anthroylnitrile. This method achieved a detection limit of 0.2 ng per injection. Fluoroimmunoassays (FIA), including solid-phase and non-separation techniques, have also been developed for thyroxine measurement in serum. sigmaaldrich.comrapidtest.com
| Technique | Principle | Detection Limit | Key Application/Finding |
| Chemiluminescence Immunoassay (CLIA) | Competitive immunoreaction with HRP-labeled T4. xiamenbiotime.com | 2.2 nM xiamenbiotime.com | Quick, sensitive, and highly selective for T4 in human serum. xiamenbiotime.com |
| Flow Injection Chemiluminescence | Enhancement of luminol-KMnO4 reaction. | 8.9×10⁻⁹ mol/L | Rapid and high-throughput analysis of L-thyroxine in pharmaceutical preparations. |
| HPLC with Fluorescence Detection | Pre-column derivatization with 9-anthroylnitrile. | 0.2 ng per injection | Determination of low levels of thyroid hormones in pharmaceuticals. |
| Fluoroimmunoassay (FIA) | Solid-phase immunoassay using coproporphyrin III-labeled antibodies. sigmaaldrich.com | Covers physiological concentration range. sigmaaldrich.com | Simple and suitable for large-scale use in serum analysis. sigmaaldrich.com |
Electrophoretic and Voltammetric Approaches
Beyond the more common chromatographic methods, electrophoretic and voltammetric techniques offer alternative and sometimes advantageous approaches for the analysis of this compound.
Capillary Electrophoresis for Separation
Capillary electrophoresis (CE) has been established as a viable stability-indicating assay for levothyroxine. nih.gov This technique separates components based on their electrophoretic mobility in an electrolyte-filled capillary. The separation environment is optimized by adjusting factors such as pH, buffer concentration, and the use of sample additives to achieve the best peak resolution for levothyroxine. nih.gov
One study demonstrated that a phosphate buffer at a concentration of 100 mM and a pH of 2.5, within a 27-cm capillary, yielded a well-defined levothyroxine peak at approximately 10 minutes. nih.gov It was observed that increasing the concentration of the separation buffer led to a longer migration time and a larger peak area for levothyroxine. nih.gov The method also proved effective in separating levothyroxine from its potential deiodinated degradation products, such as triiodothyronine (T3) and diiodothyronine (T2). nih.gov The standard plot for levothyroxine was linear in the concentration range of 3.75 to 60.00 micrograms/ml. nih.gov
| Parameter | Optimized Condition |
| Buffer | 100 mM Phosphate Buffer |
| pH | 2.5 |
| Capillary Length | 27 cm |
| Migration Time | ~10 minutes |
| Linearity Range | 3.75 - 60.00 µg/mL |
| Intra- and Interday Variability | < 5% |
Voltammetry in Analytical Determination
Voltammetric methods provide a sensitive electrochemical approach for the determination of levothyroxine sodium. A notable example involves the use of a renewable mercury film electrode. researchgate.net This technique has demonstrated a linear voltammetric response for levothyroxine in the concentration range of 0.025·10⁻⁶ mol L⁻¹ to 4.0·10⁻⁶ mol L⁻¹. researchgate.net
For a preconcentration time of 30 seconds, the method achieved a detection limit of 1.8·10⁻⁸ mol L⁻¹. researchgate.net The repeatability of this voltammetric method was assessed at a levothyroxine sodium concentration of 0.2·10⁻⁶ mol L⁻¹, showing a relative standard deviation (RSD) of 1.4% for nine determinations, indicating good precision. researchgate.net
| Parameter | Finding |
| Technique | Voltammetry with renewable mercury film electrode |
| Linearity Range | 0.025·10⁻⁶ to 4.0·10⁻⁶ mol L⁻¹ |
| Detection Limit (30s preconcentration) | 1.8·10⁻⁸ mol L⁻¹ |
| Repeatability (RSD) | 1.4% (at 0.2·10⁻⁶ mol L⁻¹) |
Quality Control and Cleaning Validation Methods
Stringent quality control measures are essential throughout the manufacturing process of levothyroxine sodium products. This includes the development of stability-indicating methods and their application in monitoring the manufacturing environment.
Development of Stability-Indicating Analytical Methods
The inherent instability of levothyroxine sodium, which is susceptible to degradation from factors like light, temperature, and humidity, necessitates the development of stability-indicating analytical methods. qub.ac.uk These methods are crucial for separating the intact drug from its degradation products, thus providing an accurate measure of the drug's stability in a formulation.
A robust stability-indicating HPLC method was developed to identify, separate, and quantify levothyroxine and eight of its degradation impurities. nih.govresearchgate.net This method demonstrated the ability to separate levothyroxine from potential degradation products including triiodothyronine (T3), diiodothyronine (T2), thyronine (T0), tyrosine (Tyr), diiodotyrosine (DIT), monoiodotyrosine (MIT), 3,3',5,5'-tetra-iodothyroacetic acid (T4AA), and 3,3',5-tri-iodothyroacetic acid (T3AA). nih.govresearchgate.net The separation was achieved on a C18 column with a gradient elution. nih.govresearchgate.net
Method Validation Parameters: Linearity, Accuracy, Precision, Robustness
Analytical methods for levothyroxine sodium must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). globalresearchonline.net Validation ensures that the method is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For one HPLC method, linearity was established over a range of 0.08–0.8 µg/mL with a correlation coefficient (r²) greater than 0.99. nih.gov Another study showed linearity in the concentration range of 0.0045–27 ppm with a coefficient of determination (r²) of 0.9999. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery. For one method, accuracy ranged from 95% to 105% for levothyroxine. nih.govresearchgate.net Another reported accuracy ranges of 90% to 110% for low-quality control standards and 95% to 105% for medium and high-quality control standards. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). An HPLC method demonstrated precision with a coefficient of variation of less than 2% at all quality control levels. nih.gov For a cleaning validation method, the RSD for precision and intermediate precision were 2.80% and 0.98%, respectively. researchgate.netresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. One study found a method to be robust with minor changes in injection volume, flow rate, column temperature, and gradient ratio. nih.govresearchgate.net
| Validation Parameter | Example Finding 1 | Example Finding 2 |
| Linearity (Range) | 0.08–0.8 µg/mL (r² > 0.99) nih.gov | 0.0045–27 ppm (r² = 0.9999) researchgate.net |
| Accuracy (% Recovery) | 95% - 105% nih.govresearchgate.net | 90% - 110% (low QC), 95% - 105% (mid/high QC) nih.gov |
| Precision (%RSD) | < 2% nih.gov | 2.80% (Precision), 0.98% (Intermediate Precision) researchgate.netresearchgate.net |
| Robustness | Unaffected by minor changes in flow rate, temp, etc. nih.govresearchgate.net | - |
Application in Manufacturing Environment Monitoring
Analytical methods, particularly HPLC, are crucial for cleaning validation in the pharmaceutical manufacturing environment. researchgate.netresearchgate.net This process ensures that equipment is properly cleaned to prevent cross-contamination between different products. A sensitive HPLC method was developed and validated for the analysis of levothyroxine sodium residues on manufacturing equipment surfaces. researchgate.netresearchgate.net
This method was able to detect and quantify very low levels of levothyroxine sodium, with a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.006 ppm. researchgate.netresearchgate.net The percent recovery from spiked samples ranged from 83.15% to 83.80%. researchgate.netresearchgate.net The successful application of this method for analyzing swab samples from various parts of the production equipment confirmed the effectiveness of the cleaning procedures. researchgate.netresearchgate.net
Pharmaceutical Formulation Science and Excipient Interactions
Manufacturing Process Influence on Formulation Stability
The manufacturing process for levothyroxine sodium monohydrate tablets is a critical determinant of the final product's stability, given the active pharmaceutical ingredient's (API) sensitivity to heat, light, moisture, and oxygen. google.com The choice of processing technique and the control of process parameters directly impact the degradation of the API and the shelf-life of the dosage form.
Effect of Processing Techniques (e.g., direct compression, wet granulation)
The two primary manufacturing methods for levothyroxine sodium tablets are direct compression and wet granulation. The selection between these methods involves a trade-off between process complexity, cost, and the specific characteristics of the formulation's excipients.
Direct Compression: This method is often preferred due to its simplicity, shorter processing time, and cost-effectiveness. pharmtech.com It involves blending the API and excipients, followed by immediate compression into tablets. This process avoids the use of liquids and heat, making it particularly suitable for moisture-sensitive and heat-labile drugs like levothyroxine sodium. pharmtech.com However, direct compression requires excipients with excellent flowability and compressibility to ensure tablet uniformity and hardness. pharmtech.com Stable formulations have been developed using direct compression, often employing specific grades of excipients like α-form microcrystalline cellulose (B213188) to ensure product performance and stability. google.com
Wet Granulation: This technique involves adding a liquid binder to the powder mixture to form granules, which are then dried, milled, and compressed. Wet granulation can improve the flow properties and compressibility of the powder blend and ensure a more uniform distribution of the low-dose API. pharmtech.com While it is a more complex and time-consuming process involving heat and moisture, which could potentially degrade levothyroxine, studies have shown that stable tablets can be manufactured using this method. pharmtech.com Research comparing tablets made by both wet granulation and direct compression found no significant difference in stability or potency after three months under accelerated stability conditions (40°C/75% RH), indicating that either process can be effective if properly controlled.
Ultimately, the manufacturing method can affect the stability of levothyroxine sodium tablets, but the choice of excipients and control over the process are equally crucial factors.
Drying Processes and Residual Moisture Control
Control of moisture is paramount in the manufacturing of levothyroxine sodium formulations due to the compound's hygroscopic nature and the instability of its various hydration states. google.comuri.edu Levothyroxine sodium is typically used in its pentahydrate form in tablet formulations. google.comnih.gov
The chemical stability of the API is significantly compromised upon dehydration, particularly when the dehydrated substance is exposed to molecular oxygen. nih.gov Studies have shown that levothyroxine sodium pentahydrate can lose water molecules under low humidity or when in contact with hygroscopic excipients, forming less stable states like the monohydrate. umn.eduresearchgate.netnih.gov This dehydrated form is more susceptible to degradation. nih.gov Conversely, the hydrated pentahydrate form demonstrates greater stability even in the presence of oxygen. nih.gov
Therefore, drying processes during manufacturing, such as after wet granulation, must be carefully controlled to prevent excessive removal of the water of hydration. Over-drying can lead to the formation of the more reactive, less stable anhydrous or monohydrate forms. nih.govresearchgate.net Residual moisture must be maintained within a narrow, optimal range. The inherent properties of the excipients used also play a critical role; highly hygroscopic excipients like povidone or crospovidone can draw water from the levothyroxine sodium pentahydrate, inducing its dehydration and subsequent degradation. nih.govumn.edujuniperpublishers.com Thus, formulation stability is intrinsically linked to managing the hydration state of the API through careful drying and selection of non-hygroscopic excipients. uri.eduumn.edu
Dissolution Kinetics and Factors Affecting Release from Formulations (In Vitro)
The dissolution of levothyroxine sodium from its solid dosage form is a prerequisite for its absorption and is influenced by a complex interplay of pH, formulation excipients, and manufacturing parameters.
Dissolution Rate Profiles and pH Dependency
The dissolution of levothyroxine sodium is highly dependent on the pH of the medium, exhibiting a characteristic "V-shaped" profile. nih.gov
Low pH (Acidic Environment): In conditions mimicking the stomach (pH 1.0-3.0), the dissolution is rapid and extensive. nih.gov Studies show that at a pH of 1.2 to 2.4, the dissolution can reach approximately 100% within 30 minutes. nih.gov This high solubility is crucial as the conversion of the sodium salt to its more lipophilic free acid form in the stomach is essential for subsequent absorption. nih.gov
Intermediate pH: As the pH increases, the solubility and dissolution rate decrease dramatically. The lowest solubility is observed between pH 4 and 5. juniperpublishers.comresearchgate.net At this pH, the percentage of drug dissolved can fall to less than 40% even after 60 minutes. nih.gov
High pH (Alkaline Environment): As the pH becomes more alkaline, the dissolution rate gradually increases again, reaching 80-85% at pH 8.0. nih.govresearchgate.net
This pH-dependent behavior means that different commercial formulations can exhibit variable dissolution profiles, which may impact their bioequivalence. nih.govresearchgate.net For instance, a comparative study of three products found that one brand (Synthroid) showed the most pronounced pH dependency, while a softgel capsule formulation (Tirosint) was the most consistent and minimally affected by pH changes. nih.govresearchgate.net
Interactive Table: pH-Dependent Dissolution of Levothyroxine
At pH 1.2, the approximate dissolution is ~100%.
Influence of Excipients and Manufacturing on Dissolution Performance
Due to the very low amount of API in each tablet, excipients form the bulk of the dosage form and have a significant impact on dissolution and stability. juniperpublishers.com
Excipient Type: The choice of excipients can either enhance or hinder dissolution. Surfactants like sodium lauryl sulfate (B86663) (SLS) are often included to improve wetting and enhance the dissolution rate. researchgate.net However, the absence of a surfactant in dissolution media has been shown to decrease the amount of levothyroxine dissolved by 26-95%. nih.govresearchgate.net Conversely, some excipients can negatively impact stability and, by extension, dissolution. Crospovidone, povidone, and SLS can promote degradation in the presence of moisture, while lactose (B1674315) and microcrystalline cellulose have also been linked to chemical decomposition. nih.govnih.govjuniperpublishers.com
Manufacturing Process: Variables in the manufacturing process, such as drug particle size and the method of granulation, can also affect the rate of dissolution. juniperpublishers.com
Different commercial brands contain different excipients, leading to variations in their dissolution profiles even if they are considered bioequivalent. juniperpublishers.com This variability underscores the critical role that formulation science plays in the performance of levothyroxine sodium tablets.
Interactive Table: Influence of Common Excipients on Levothyroxine Stability/Dissolution
| Excipient | Reported Influence | Citation |
|---|---|---|
| Crospovidone | Hygroscopic; promotes significant API degradation. | nih.govjuniperpublishers.com |
| Povidone | Hygroscopic; promotes significant API degradation. Can induce dehydration of pentahydrate form. | nih.govumn.edujuniperpublishers.com |
| Sodium Lauryl Sulfate (SLS) | Enhances dissolution by improving wetting. Can promote degradation in the presence of moisture. | juniperpublishers.comresearchgate.net |
| Lactose Monohydrate | Can cause pronounced chemical decomposition of the API. | uri.edunih.gov |
| Microcrystalline Cellulose (MCC) | Can cause pronounced chemical decomposition of the API. | nih.gov |
| Magnesium Stearate | Did not affect physical and chemical stability in one study. | nih.gov |
| Alkaline pH Modifiers | Did not affect physical and chemical stability; may reduce degradation. | nih.govjuniperpublishers.com |
Theoretical Models of Dissolution and Absorption Relationship
Levothyroxine is often categorized as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability. juniperpublishers.com For such drugs, the rate and extent of dissolution are critical factors governing absorption. juniperpublishers.com
The theoretical relationship between dissolution and absorption is direct and pH-mediated. Absorption occurs primarily in the small intestine (jejunum and ileum), but this process is dependent on the initial dissolution of the tablet in the stomach's highly acidic environment. nih.govnih.gov The low gastric pH facilitates the dissolution of the levothyroxine sodium salt and its conversion into the lipophilic free acid, which is the form that is absorbed. nih.gov
Therefore, any factor that compromises dissolution, such as an elevated gastric pH, will theoretically lead to reduced absorption. nih.govnih.gov While specific mathematical models of dissolution (e.g., Higuchi) are not extensively detailed in the context of levothyroxine in the provided sources, the kinetic models of its degradation have been explored. The degradation in aqueous solutions follows a log k-pH profile, and solid-state decomposition has been described by biphasic first-order kinetics, indicating a rapid initial degradation phase. uri.edunih.gov This complex degradation pathway further emphasizes the importance of achieving rapid and complete dissolution in a stable formulation to ensure maximal potential for absorption before the API can degrade.
Advanced Drug Delivery Systems for Levothyroxine Sodium Monohydrate
Strategies for Improved Bioavailability and Controlled Release
Strategies to enhance the therapeutic profile of levothyroxine sodium monohydrate primarily involve overcoming the hurdles of its pH-dependent dissolution and absorption variability. nih.govmui.ac.ir
Novel oral formulations such as liquid solutions and soft-gel capsules have been developed to mitigate the malabsorption issues associated with traditional tablets. nih.govnih.gov These formulations contain pre-dissolved levothyroxine, which allows them to bypass the dissolution step in the stomach that is required for solid tablets. mui.ac.ir The absorption of conventional tablets is dependent on gastric pH, and conditions that raise gastric pH can impair tablet dissolution and subsequent drug absorption. researchgate.netmui.ac.ir Liquid and soft-gel formulations, however, deliver the drug in a solubilized state, making its absorption less dependent on gastric acidity. mui.ac.irresearchgate.net
The soft-gel capsule consists of a gelatin shell containing levothyroxine dissolved in glycerol (B35011). mui.ac.ir This shell melts in the stomach, releasing the already dissolved hormone, which can then be absorbed in the small intestine, primarily the duodenum and jejunum. mui.ac.ir This approach has shown superior efficacy in some cases of malabsorption. nih.gov Similarly, oral liquid solutions offer a readily absorbable form of the drug. emjreviews.com
Table 1: Comparison of Oral Levothyroxine Formulations
| Formulation Type | Key Characteristic | Advantage over Traditional Tablet |
|---|---|---|
| Liquid Solution | Drug is pre-dissolved. | Bypasses pH-dependent dissolution step, potentially improving absorption consistency. nih.govmui.ac.ir |
| Soft-Gel Capsule | Drug is pre-dissolved in glycerol within a gelatin shell. | Shell melts to release solubilized drug, independent of gastric pH for dissolution. mui.ac.iremjreviews.com |
To circumvent the complexities of oral administration, researchers have explored alternative delivery routes. nih.govoup.comresearchgate.net These routes can avoid the gastrointestinal tract, thereby eliminating issues related to food-drug interactions and malabsorption syndromes. qub.ac.uk
Transdermal Delivery: This route offers the potential for sustained drug release and avoidance of the first-pass metabolism. qub.ac.uk One approach involves the use of dissolving microneedle arrays made from polymers like hyaluronic acid. nih.gov These microneedles create microchannels in the skin, allowing for the efficient delivery of levothyroxine sodium. nih.gov Ex vivo studies using human skin have demonstrated significantly enhanced permeation of the drug compared to a simple solution. nih.gov Another study investigated the development of sustained topical delivery using smart polymeric nanofibers. qub.ac.uk
Sublingual Administration: The oral cavity presents a potential route for drug delivery, although research in this area for levothyroxine is still emerging. nih.govoup.com
Rectal Administration: Suppositories have been investigated as a viable alternative for patients who cannot take medication orally. qub.ac.uk Studies in thyroidectomized rats have evaluated the clinical efficacy of levothyroxine suppositories. qub.ac.uk While the bioavailability was found to be lower than the oral route in these studies, it demonstrates a potential alternative administration pathway. qub.ac.uk Intramuscular and intravenous injections are also alternative routes, typically considered in specific clinical situations. nih.gov
Nanomaterial-Based Drug Delivery Systems
Nanotechnology offers sophisticated tools to enhance drug delivery by encapsulating active pharmaceutical ingredients in nanoscale carriers. nih.govnih.gov These systems can protect the drug, improve its solubility, and provide controlled and targeted release. researchgate.net
Encapsulating levothyroxine in nanoparticles is a promising strategy to improve its stability and oral bioavailability. nanomedicine-rj.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from lipids that are solid at room temperature. nih.govresearchgate.net They are well-suited for oral drug delivery. nih.gov Studies have shown the successful preparation of levothyroxine-loaded SLNs using methods like microemulsion. nih.govresearchgate.net These nanoparticles have demonstrated high entrapment efficiency and physical stability over several months. nih.govresearchgate.net
Chitosan-Based Systems: Chitosan (B1678972), a natural biopolymer, is valued for its biocompatibility and biodegradability. mdpi.com Chitosan-coated SLNs have been developed as efficient nanocarriers. nih.gov The cationic nature of chitosan can enhance the interaction with mucosal surfaces, potentially increasing drug residence time and absorption. mdpi.com
Table 2: Research Findings on Levothyroxine-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Reported Value/Finding | Source |
|---|---|---|
| Preparation Method | Microemulsion | nih.govresearchgate.net |
| Particle Size | Approximately 153 nm | nih.govresearchgate.net |
| Zeta Potential | Approximately -43 mV | nih.govresearchgate.net |
| Entrapment Efficiency | > 98% | nih.govresearchgate.net |
| Morphology | Fairly spherical | nih.govresearchgate.net |
| Stability | Stable over a 6-month period | nih.govresearchgate.net |
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions linked by organic ligands. nanomedicine-rj.comnih.gov Their high porosity, large surface area, and tunable structure make them attractive candidates for drug delivery. nih.govnih.gov
Research has demonstrated the use of a nanostructured copper-based MOF, Cu(II)-BTC, for loading and releasing levothyroxine. nanomedicine-rj.comnanomedicine-rj.com The drug loading is achieved by immersing the MOF in a levothyroxine solution. nanomedicine-rj.com The study confirmed that the MOF could effectively encapsulate the drug and that surface characteristics influence the affinity of the compound for the particles. nanomedicine-rj.comnanomedicine-rj.com
A key goal of advanced drug delivery systems is to achieve sustained or controlled release, which can improve patient compliance. nih.govresearchgate.net
Sustained Release from Nanoparticles: Levothyroxine-loaded SLNs have been shown to provide a controlled release profile. nih.gov Similarly, porous silicon (pSi) films modified with 3-(aminopropyl)triethoxysilane (APTES) have been studied as an implantable system, demonstrating sustained release of levothyroxine for up to 14 days under physiological conditions. monash.edu Notably, the initial release from these APTES-functionalized films followed a desirable zero-order kinetic profile. monash.edu
Sustained Release from MOFs: The Cu(II)-BTC MOF system has shown the ability to release levothyroxine in a controlled manner over a period of 7 days in a phosphate (B84403) buffer solution (pH 7.4). nanomedicine-rj.comnanomedicine-rj.com This sustained release suggests that MOFs can act as effective reservoirs for the drug. nanomedicine-rj.com
Characterization Techniques: The development and performance of these advanced delivery systems are assessed using various analytical techniques. The morphology and surface roughness of the carriers are often characterized by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). nanomedicine-rj.comnanomedicine-rj.com The amount of drug loaded into the carrier can be determined by methods such as Thermal Gravimetric Analysis (TGA). nanomedicine-rj.comnanomedicine-rj.comnanomedicine-rj.com Drug release profiles are typically characterized using UV spectrophotometry. nanomedicine-rj.comnanomedicine-rj.com
Microneedle Arrays for Transdermal Delivery
The transdermal delivery of this compound offers a promising alternative to conventional oral administration, which can be associated with variable absorption due to gastrointestinal conditions and interactions with food and other drugs. nih.govresearchgate.net Microneedle arrays are a minimally invasive technology designed to bypass the primary barrier of the skin, the stratum corneum, creating microscopic channels to facilitate drug delivery into the dermal microcirculation. nih.govresearchgate.netmdpi.com
Design and Fabrication of Dissolving Microneedles
Dissolving microneedles are fabricated from biodegradable polymers that encapsulate the active drug. mdpi.com Upon insertion into the skin, these needles dissolve and release the entrapped drug. mdpi.com The design of these microneedles is crucial for their effectiveness and involves optimizing parameters such as needle height, shape, and density to ensure they can penetrate the stratum corneum without causing significant pain.
A common fabrication method is the micromolding technique. nih.govresearchgate.net This process involves creating a master mold with a negative replica of the microneedle array. A solution containing a polymer, such as hyaluronic acid, and this compound is then cast into this mold. nih.govnih.gov After the solution dries, the newly formed microneedle array is carefully removed from the mold. A specific formulation, designated F11, utilized 50% w/v hyaluronic acid and 1% v/v Tween 80, resulting in needles with a height of 432 ± 6.4 μm and a tip diameter of 9.8 ± 1.3 μm. nih.govresearchgate.net This formulation demonstrated adequate mechanical strength, withstanding a force of 32 N per array. nih.govresearchgate.net
Ex Vivo Permeation Studies and Skin Barrier Disruption
Ex vivo permeation studies are critical for assessing the ability of microneedle arrays to deliver this compound across the skin. These studies often employ excised human or animal skin mounted on Franz diffusion cells. nih.govresearchgate.net The microneedle array is applied to the outer layer of the skin, and the amount of drug that permeates into a receptor chamber is measured over time. nih.gov
The application of microneedles physically disrupts the stratum corneum, creating microchannels that enhance drug delivery. nih.gov One study on excised human abdominal skin demonstrated a significant increase in levothyroxine sodium permeation with a hyaluronic acid microneedle array (formulation F11). nih.govnih.gov Over a 7-hour period, the cumulative amount of drug that permeated the skin was 32 ± 2 μg/cm². nih.govnih.gov This was substantially higher than the control solution (0.7 ± 0.07 μg/cm²) and a microneedle-free film (0.1 ± 0.02 μg/cm²). nih.govnih.gov Histological examination of skin treated with microneedles can confirm the creation of these microchannels. Mild erythema at the application site has been observed, which typically resolves within 24 hours. nih.govresearchgate.net
Interactive Data Table: Ex Vivo Permeation of Levothyroxine Sodium
| Formulation | Cumulative Permeated Amount (μg/cm²) over 7 hours |
|---|---|
| Microneedle Array (F11) | 32 ± 2 |
| Control Solution | 0.7 ± 0.07 |
| Microneedle Free Film | 0.1 ± 0.02 |
Polymer Selection and Formulation within Microneedles (e.g., Hyaluronic Acid)
The choice of polymer is a critical factor in the fabrication of dissolving microneedles, influencing their mechanical strength, dissolution rate, and biocompatibility. nih.gov Hyaluronic acid (HA) is a frequently used polymer due to its excellent biocompatibility, biodegradability, and presence as a natural component of the skin's extracellular matrix. mdpi.comnih.govdntb.gov.ua
The molecular weight of HA can impact the properties of the microneedles. nih.govnih.gov Studies have investigated HA of various molecular weights (e.g., 10k, 74k, and 290k Da) to determine the optimal balance between mechanical strength and drug delivery efficiency. nih.govnih.gov While lower molecular weight HA may result in higher mechanical strength, an intermediate molecular weight has been shown to provide the highest transdermal delivery efficiency in some cases. nih.gov The formulation process involves creating a homogenous solution of the polymer and this compound. nih.gov Additives like Tween 80 may be included to aid in dissolving the drug. nih.gov The goal is to produce sharp, robust microneedles that can effectively penetrate the skin and then dissolve at a controlled rate to release the drug. mdpi.com In-vivo studies have shown that HA microneedles can begin to dissolve within 5 minutes of insertion into the skin and complete dissolution within an hour. nih.govresearchgate.net
Ionic Liquid Formulations for Enhanced Solubility and Permeability
Ionic liquids (ILs), which are salts with melting points below 100°C, represent an innovative strategy to improve the solubility and permeability of drugs that are not easily dissolved, such as levothyroxine. nih.govnih.govmdpi.com Creating an ionic liquid version of a drug can significantly alter its physicochemical properties. mdpi.com
Synthesis and Characterization of T4-based Ionic Liquids
The synthesis of levothyroxine-based (T4-based) ionic liquids involves pairing the anionic form of levothyroxine with a suitable organic cation. nih.govresearchgate.net This is often accomplished through a metathesis reaction, where a salt of levothyroxine, such as levothyroxine sodium ([Na][T4]), is reacted with a salt of the desired cation. nih.govresearchgate.netdntb.gov.ua Examples of cations used include choline (B1196258) [Ch]+ and 1-(2-hydroxyethyl)-3-methylimidazolium [C2OHMiM]+. nih.govresearchgate.netdntb.gov.ua
The resulting T4-based ILs are then characterized to confirm their chemical structure, purity, and thermal properties. nih.govnih.govdntb.gov.ua Analytical techniques such as Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and elemental analysis are used for structural confirmation. nih.govresearchgate.net Thermal properties, including melting point and stability, are determined using Differential Scanning Calorimetry (DSC). nih.govresearchgate.net
Solubility and Permeability Studies of Ionic Formulations
A significant advantage of converting levothyroxine into an ionic liquid is the potential for greatly enhanced solubility. nih.govnih.gov This improvement is attributed to the disruption of the strong crystalline structure of the original drug molecule. mdpi.com Studies have compared the solubility of T4-based ILs to that of levothyroxine sodium in various media, including water, serum, and phosphate-buffered saline (PBS). nih.govresearchgate.net
Permeability studies are also conducted to evaluate the potential of these ionic formulations to improve the transport of levothyroxine across biological membranes. nih.govnih.gov These studies have indicated that certain T4-based ILs, such as [C2OHMiM][T4], demonstrate improved adsorption capacity and appear to be a promising alternative to the commercial sodium salt with enhanced bioavailability. nih.govresearchgate.net
Interactive Data Table: Characterization of T4-Based Ionic Liquids
| Technique | Purpose | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical structure elucidation | nih.gov, researchgate.net |
| ATR-FTIR Spectroscopy | Confirmation of chemical structure | nih.gov, researchgate.net |
| Elemental Analysis | Determination of purity | nih.gov, researchgate.net |
| Differential Scanning Calorimetry (DSC) | Evaluation of thermal properties | nih.gov, researchgate.net |
Biocompatibility Considerations for Novel Formulations
The development of advanced drug delivery systems for this compound necessitates a rigorous evaluation of the biocompatibility of all constituent materials. Biocompatibility ensures that a material does not elicit an adverse local or systemic response in the host. For novel drug delivery platforms, this means the carrier materials must be non-toxic and not trigger undesirable reactions within the body. nih.gov This section delves into the critical biocompatibility aspects of emerging formulations designed for levothyroxine delivery.
In Vitro Biocompatibility Studies
In vitro biocompatibility testing represents a fundamental and initial step in assessing the potential toxicity of new drug delivery systems. These studies are typically performed on cell cultures to observe the cellular response to the formulation's components.
Cytotoxicity Assays: A primary concern is the potential for materials used in novel formulations to be cytotoxic. For instance, polymeric nanoparticles intended for oral drug delivery are often evaluated using cytotoxicity assays on cell lines like Caco-2, which model the intestinal lining. Research indicates that materials such as poly(lactic-co-glycolic acid) (PLGA) are generally safe due to their biocompatibility and biodegradability. mdpi.com The addition of natural polymers like chitosan to PLGA nanoparticles has been shown to have a positive effect on their safety. mdpi.com Cytotoxicity assessments, often using the MTT assay, are crucial for determining the concentration at which a substance may become harmful to cells. mdpi.comnih.gov Studies have demonstrated that drug-loaded nanoparticles can exhibit higher cytotoxicity compared to the free drug, which can be advantageous in contexts like cancer therapy where the goal is to kill malignant cells. mdpi.comdovepress.com
Table 1: In Vitro Cytotoxicity of Nanoparticle Formulations
| Formulation | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| TQ-CS-PLGA-NPs | MDA-MB-231 | MTT Assay | IC50 value of 4.36 µM after 24h, showing higher cytotoxicity than pure drug. | mdpi.com |
| IVO-CS-PLGA-NPs | HepG2 | MTT Assay | IC50 value of 6.43 µg/mL, indicating enhanced cytotoxic effect compared to free drug. | nih.gov |
| Stattic-loaded C-PLGA NPs | 4T1 | MTT Assay | IC50 value was 45% lower than the free drug, indicating higher cytotoxicity. | dovepress.com |
Hemocompatibility Assays: For any formulation that may come into contact with the bloodstream, evaluating its effect on blood components is essential. Hemocompatibility assays assess outcomes like hemolysis (the rupture of red blood cells). Materials such as PLGA and lipid-based nanoparticles are generally considered to have good hemocompatibility, which is a vital characteristic for injectable or systemically circulating drug delivery systems. nih.govmdpi.com
In Vivo Biocompatibility Studies
Following favorable in vitro results, in vivo studies in animal models are conducted to evaluate the formulation's biocompatibility within a complex, living biological system. nih.govresearchgate.net
Histopathological Examination: This involves the microscopic examination of tissues that have been exposed to the drug delivery system. For orally administered formulations, tissues from the gastrointestinal tract are of primary importance. frontiersin.org Studies in animal models, such as rats, are used to assess if the nanoparticles cause any inflammation, damage, or other pathological changes to the tissues. researchgate.netmdpi.com Well-designed polymeric nanoparticles often show no significant toxicity upon repeated oral administration. frontiersin.org
Biocompatibility of Specific Material Classes
The selection of materials is a critical determinant in the design of a biocompatible drug delivery system for levothyroxine. nih.gov
Polymers: Biodegradable polymers are extensively investigated for drug delivery due to their excellent biocompatibility profiles. mdpi.com
Poly(lactic-co-glycolic acid) (PLGA): This is an FDA-approved polymer known for its biocompatibility and biodegradability. nih.govmdpi.com Its degradation products, lactic acid and glycolic acid, are naturally metabolized by the body. mdpi.com
Chitosan: This natural polysaccharide is favored for its low toxicity, biodegradability, and mucoadhesive properties, making it suitable for oral delivery systems. mdpi.comgsconlinepress.com It has been shown to be non-cytotoxic and can even improve the safety profile of PLGA nanoparticles. mdpi.com
Lipids: Lipid-based delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are considered promising options. nih.govcas.orgeurekaselect.com
Solid Lipid Nanoparticles (SLNs): These are composed of lipids that are solid at body temperature and are generally regarded as safe (GRAS). nih.govnih.gov They offer good biocompatibility and biodegradability. nih.govyoutube.com
Nanostructured Lipid Carriers (NLCs): As a second generation of lipid nanoparticles, NLCs are a modification of SLNs that incorporate both solid and liquid lipids. nih.govnih.gov This structure can improve drug loading capacity and stability while maintaining high biocompatibility. nih.govyoutube.com
Table 2: Biocompatibility Profile of Common Nanocarrier Materials
| Material Class | Specific Material | Key Biocompatibility Features | Reference |
|---|---|---|---|
| Polymers | PLGA | FDA approved, biodegradable, biocompatible. | nih.govmdpi.com |
| Polymers | Chitosan | Low toxicity, biodegradable, mucoadhesive. | mdpi.comgsconlinepress.com |
| Lipids | SLNs | Composed of GRAS lipids, good physical stability, low toxicity. | nih.govnih.gov |
| Lipids | NLCs | High biocompatibility, improved stability and loading capacity over SLNs. | nih.govyoutube.com |
Pharmacokinetics and Pharmacodynamics: Mechanistic Insights
Mechanisms of Absorption and Factors Affecting Intestinal Permeability
pH-Dependent Ionization and Solubility Behavior
Levothyroxine sodium is an amphoteric molecule, possessing three pKa values of approximately 2.2, 6.7, and 10.1, which correspond to its carboxylic acid, phenolic hydroxyl, and amino groups, respectively. juniperpublishers.comnih.gov This chemical characteristic means its ionization state and, consequently, its solubility are highly dependent on the surrounding pH.
The drug's solubility is highest at a pH below 2.2 and above 10.1, with its lowest solubility occurring in the pH range of 4 to 5. juniperpublishers.comnih.gov In the highly acidic environment of the stomach (pH 1-2.5), levothyroxine's solubility is relatively high, which facilitates the initial dissolution from its solid dosage form. juniperpublishers.com However, as it transitions to the less acidic and then neutral pH of the small intestine, where the bulk of absorption occurs, its solubility decreases. nih.gov This pH-dependent solubility profile is a critical determinant of the amount of drug available in a dissolved state for absorption across the intestinal wall.
Table 1: pH-Dependent Characteristics of Levothyroxine
| Gastrointestinal Region | Typical pH Range | Predominant Ionization State | Relative Solubility |
|---|---|---|---|
| Stomach | 1.0 - 2.5 | Cationic (protonated amino and carboxylic acid groups) | High |
| Duodenum/Jejunum | 4.0 - 6.8 | Zwitterionic/Anionic (deprotonated carboxylic acid) | Low to Moderate |
Influence of Gastric Environment on Dissolution and Absorption
While levothyroxine is primarily absorbed in the small intestine, the gastric environment plays a pivotal preparatory role. nih.govresearchgate.net The acidic milieu of the stomach is essential for the proper disintegration of the tablet and the initial dissolution of the levothyroxine sodium. nih.govlongdom.org This step ensures that the drug is available in a solution to be absorbed once it reaches the jejunum and ileum. researchgate.net
Several factors can alter the gastric environment and thereby impair levothyroxine absorption. Conditions that increase gastric pH, such as Helicobacter pylori infection, chronic atrophic gastritis, or the use of acid-suppressing medications like proton pump inhibitors (PPIs), can hinder the dissolution of the tablet, leading to reduced bioavailability. nih.govresearchgate.net Furthermore, the presence of food can significantly interfere with absorption by delaying gastric emptying and physically binding to the drug. drugbank.comnih.gov
Role of Transporters (e.g., P-glycoprotein) and Genetic Polymorphisms
The passage of levothyroxine across the intestinal epithelium is mediated by active transport proteins. P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, actively pumps levothyroxine out of enterocytes and back into the intestinal lumen, thus limiting its net absorption. nih.govresearchgate.net
Conversely, influx transporters, such as members of the organic anion transporting polypeptide (OATP) family, are thought to facilitate the uptake of levothyroxine into intestinal cells. nih.gov The interplay between these influx and efflux transporters is a key determinant of the drug's intestinal permeability.
Genetic variations, or polymorphisms, in the genes encoding these transporters can lead to significant inter-individual differences in levothyroxine absorption and dose requirements. nih.gov For instance, certain single nucleotide polymorphisms (SNPs) in the ABCB1 gene may alter the expression or function of P-gp, thereby influencing the extent of levothyroxine efflux. nih.govresearchgate.net While research has explored the association between common ABCB1 polymorphisms (like C1236T, G2677T/A, and C3435T) and levothyroxine dosage, the results have been conflicting, indicating that further studies with larger populations are needed to clarify the clinical impact of these genetic variations. researchgate.netnih.govresearchgate.net
Table 2: Key Intestinal Transporters and Genetic Influence on Levothyroxine
| Transporter | Gene | Function | Impact of Genetic Polymorphisms |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Efflux (pumps drug out of cells) | May alter levothyroxine absorption, but clinical significance is still under investigation. nih.govnih.gov |
| Organic Anion Transporting Polypeptide (OATP) | SLCO family | Influx (transports drug into cells) | Variations may affect uptake efficiency, contributing to inter-individual variability. |
Distribution and Protein Binding Mechanisms
Following absorption, levothyroxine enters the systemic circulation, where its distribution and availability are overwhelmingly dictated by its interaction with plasma proteins.
Plasma Protein Binding Dynamics (e.g., TBG, TBPA, Albumin)
More than 99.9% of circulating levothyroxine (T4) is bound to a trio of plasma proteins. drugbank.comnih.gov This extensive binding creates a stable, circulating reservoir of the hormone. The primary binding proteins are:
Thyroxine-binding globulin (TBG): This protein has the highest binding affinity for T4 and carries approximately 75% of the hormone in the blood. nih.govmedscape.com
Transthyretin (TTR or thyroxine-binding prealbumin, TBPA): TTR has a lower affinity for T4 than TBG but binds about 15-20% of the circulating hormone. nih.govlabpedia.net
Albumin: Despite its high concentration in the plasma, albumin has the lowest affinity for T4 and binds the remaining 5-10%. nih.gov
This binding is a reversible and dynamic process, maintaining a constant equilibrium between the bound and unbound hormone fractions.
Table 3: Plasma Protein Binding of Levothyroxine (T4)
| Binding Protein | Percentage of Bound T4 | Binding Affinity |
|---|---|---|
| Thyroxine-Binding Globulin (TBG) | ~75% nih.govmedscape.com | High wikipedia.org |
| Transthyretin (TTR/TBPA) | ~15-20% nih.gov | Intermediate |
| Albumin | ~5-10% nih.gov | Low |
Impact of Binding on Free Hormone Availability
It is the very small fraction of levothyroxine that remains unbound, or "free" (typically less than 0.03%), that is biologically active. nih.govnih.gov This free hormone is available to diffuse into tissues, be converted to its more potent metabolite triiodothyronine (T3), and bind to nuclear thyroid hormone receptors to exert its physiological effects. mdpi.com
The vast reservoir of protein-bound T4 acts as a buffer, ensuring a stable and consistent supply of free hormone to the tissues, despite fluctuations in secretion or metabolism. pharmablog.eu When free T4 is taken up by cells, a corresponding amount of bound T4 dissociates from its carrier proteins to replenish the free pool, maintaining a tight homeostatic balance.
Conditions or medications that alter the concentration of these binding proteins can significantly impact the total T4 concentration measured in the blood. pharmablog.euwikipedia.org For example, estrogens can increase TBG levels, leading to a higher total T4, while the free, active T4 level remains normal. medscape.comthyroid.org Therefore, measuring the free T4 concentration is often a more accurate reflection of a patient's true thyroid status than measuring the total T4. thyroid.org
Metabolic Pathways and Deiodination Processes
The primary metabolic fate of levothyroxine (T4) is its conversion into more active or inactive forms through a series of enzymatic processes, primarily deiodination, which occurs in various tissues throughout the body. The liver serves as a major site for the metabolism of thyroid hormones. nih.govtouchendocrinology.com In addition to deiodination, other significant metabolic routes include conjugation with glucuronic acid and sulfate (B86663), which facilitate their excretion. nih.govnih.gov
Levothyroxine, or T4, is considered a prohormone as it must be converted to its more biologically active metabolite, triiodothyronine (T3), to exert the majority of its physiological effects. drugbank.com This activation occurs through the removal of an iodine atom from the outer ring of the T4 molecule. bioscientifica.com Conversely, the removal of an iodine atom from the inner ring of T4 leads to the formation of reverse T3 (rT3), a biologically inactive metabolite. bioscientifica.com This process of sequential deiodination is the most critical pathway in regulating the bioavailability of active thyroid hormone. pharmgkb.org In healthy individuals, approximately one-third of T4 is converted to T3, and another third is converted to rT3. nih.gov The remaining T4 is metabolized through other pathways. nih.gov
The balance between the conversion of T4 to T3 and rT3 is a crucial regulatory mechanism, allowing for the fine-tuning of thyroid hormone activity at the tissue level. bioscientifica.com
The enzymatic conversion of levothyroxine is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases. bioscientifica.comnih.gov These enzymes contain the rare amino acid selenocysteine (B57510) in their active site, which is crucial for their catalytic activity. nih.govpnas.org There are three distinct types of deiodinases, each with specific functions and tissue distributions:
Type 1 Deiodinase (D1): Found predominantly in the liver, kidneys, and thyroid gland, D1 is capable of both outer ring (activating) and inner ring (inactivating) deiodination. nih.gov It plays a significant role in producing circulating T3 from T4. The catalytic mechanism of D1 follows a ping-pong kinetic pattern, where the enzyme reacts with one substrate and releases a product before binding to the second substrate. nih.gov
Type 2 Deiodinase (D2): Primarily located in the brain, pituitary gland, and brown adipose tissue, D2 is responsible for the local conversion of T4 to T3. nih.gov This localized production of T3 is vital for providing the active hormone directly to target cells. D2 exhibits sequential kinetics, meaning both substrates bind to the enzyme before any products are released. nih.gov
Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, catalyzing the inner ring deiodination of T4 to rT3 and T3 to T2 (diiodothyronine). nih.govbioscientifica.com Like D2, D3 follows a sequential kinetic mechanism. nih.gov
The crystal structure of a mammalian deiodinase has revealed a structural similarity to the peroxiredoxin family of enzymes, suggesting a peroxiredoxin-like catalytic mechanism for the reductive elimination of iodide. pnas.orgpnas.org
Table 1: Characteristics of Iodothyronine Deiodinases
| Enzyme | Location | Primary Function | Kinetic Mechanism |
| Type 1 (D1) | Liver, Kidneys, Thyroid | Production of circulating T3 | Ping-Pong |
| Type 2 (D2) | Brain, Pituitary, Brown Adipose Tissue | Local T3 production | Sequential |
| Type 3 (D3) | Brain, Placenta, Fetal Tissues | Inactivation of T4 and T3 | Sequential |
Glucuronidation and Sulfation Pathways in Hepatic Metabolism
In the liver, levothyroxine and its metabolites can undergo phase II conjugation reactions, specifically glucuronidation and sulfation, to increase their water solubility and facilitate their excretion in bile and urine. nih.govnih.gov
Glucuronidation involves the attachment of glucuronic acid to the thyroid hormone molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified that UGT1A1, UGT1A3, and UGT1A9 are the primary isoforms responsible for the glucuronidation of T4 in the human liver. pharmgkb.org While this process often precedes biliary and fecal excretion, the glucuronidated conjugates can be hydrolyzed by bacterial β-glucuronidases in the intestine, allowing for the reabsorption of the liberated iodothyronines, a process known as enterohepatic circulation. pharmgkb.org
Sulfation is another conjugation pathway where a sulfate group is added to the phenolic hydroxyl group of the iodothyronine. This reaction is catalyzed by sulfotransferase enzymes, such as SULT1A1 and SULT1B1. drugbank.com Sulfation of T4 and T3 can accelerate their deiodination into inactive metabolites. pharmgkb.org Unlike glucuronides, sulfated thyroid hormones are rapidly degraded by D1 deiodinase, suggesting that sulfation is a key step leading to the irreversible inactivation of the hormone. nih.gov
The regulation of these conjugation pathways can be influenced by various drugs and toxins, which may alter the levels of T4 and T3. pharmgkb.org
Excretion Pathways and Elimination Kinetics
The elimination of levothyroxine is a slow process, characterized by a long half-life. nih.govdroracle.ai In euthyroid (normal thyroid function) individuals, the elimination half-life of T4 is approximately 6 to 7 days. nih.govdrugbank.comnih.gov This is extended in individuals with hypothyroidism (9 to 10 days) and shortened in those with hyperthyroidism (3 to 4 days). wikipedia.org The daily turnover rate for T4 is about 10%. nih.gov
The primary organs responsible for thyroid hormone metabolism and excretion are the liver and kidneys. nih.govdrugbank.comnih.govpfizermedical.com The main metabolic pathway is sequential deiodination, with the liver being a major site for the conversion of T4 to T3. nih.govnih.gov Further metabolism occurs via conjugation with glucuronic and sulfuric acids in the liver, which prepares the hormones for excretion. nih.govdrugbank.compfizermedical.com Ultimately, metabolized thyroid hormones are eliminated from the body through both feces and urine. drugbank.comyoutube.com
Table 2: Elimination Kinetic Parameters of Levothyroxine (T4)
| Parameter | Value in Euthyroid State | Value in Hypothyroid State | Source |
| Elimination Half-Life | ~6.2 - 7 days | ~7.5 - 10 days | nih.govnih.govwikipedia.org |
| Clearance | ~0.054 L/h | ~0.056 L/h | nih.govtouchendocrinology.com |
| Daily Turnover Rate | ~10% | ~10% | nih.gov |
Biliary and Fecal Excretion Mechanisms
A significant portion of levothyroxine elimination occurs via the biliary-fecal route. nih.gov After levothyroxine and its metabolites are conjugated with glucuronides and sulfates in the liver, they are excreted into the bile. nih.govpfizermedical.comnih.gov This biliary excretion transports the hormone conjugates directly into the intestinal tract. oup.com
Once in the intestine, these conjugates undergo a process known as enterohepatic circulation. nih.govnih.govoup.com Gut bacteria produce enzymes, such as β-glucuronidases, which can hydrolyze (break down) the glucuronide conjugates. nih.gov This action liberates the previously conjugated, free iodothyronines, which can then be reabsorbed from the intestine back into the bloodstream, creating a recycling loop. nih.govnih.gov This enterohepatic cycling establishes the intestine as an exchangeable pool of thyroid hormone. nih.govoup.com
Despite this reabsorption, the biliary-fecal pathway remains a key route for permanent elimination. Approximately 20% of the daily T4 produced is ultimately eliminated from the body in the feces. nih.govnih.govpfizermedical.comnih.gov This occurs when conjugated hormones are not reabsorbed and are passed through the colon, or when reabsorbed free hormones are subsequently cleared by other means. drugbank.com
Renal Elimination Pathways
The kidneys are the primary route for the elimination of thyroid hormones from the body. drugbank.comwikipedia.orgnih.govpfizermedical.com In addition to being a major site of excretion, the kidneys also play a role in the peripheral metabolism of T4, including its deiodination. nih.govnih.gov
Advanced Research Topics and Future Directions
Computational Modeling and Simulation in Formulation Development
Computational tools are becoming indispensable in pharmaceutical development, offering insights that can accelerate the formulation process and predict product performance.
Molecular Dynamics Simulations for Excipient Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to understand the interactions between active pharmaceutical ingredients (APIs) and excipients at an atomic level. For levothyroxine sodium monohydrate, a drug with a narrow therapeutic index, ensuring stability within a formulation is critical. nih.govmdpi.com Excipients, though often considered inert, can interact with the API and affect its stability. mdpi.com
Researchers use MD simulations to model the behavior of levothyroxine molecules with various excipients. These simulations can predict how different fillers, binders, and other formulation components will interact with the drug, potentially leading to degradation or altering its release profile. By understanding these interactions, formulators can select the most compatible excipients, leading to more stable and effective dosage forms. Studies have shown that excipients like lactose (B1674315), mannitol, and sorbitol can be incompatible with levothyroxine sodium. nih.gov
Predictive Modeling for Stability and Dissolution
Predictive modeling, including in silico absorption simulations, is another critical area of research for this compound. nih.gov These models can forecast the stability of different formulations under various storage conditions and predict their dissolution behavior in the gastrointestinal tract. nih.govnih.govnih.gov
A case study utilizing mechanistic gastrointestinal simulation technology (GIST) successfully developed a drug-specific absorption model for levothyroxine. nih.gov This model accurately predicted the oral absorption of the drug, demonstrating the power of in silico tools. nih.gov Furthermore, by simulating plasma concentration-time profiles based on different in vitro dissolution data, researchers can establish biorelevant dissolution specifications. For immediate-release tablets, a dissolution of more than 85% in 60 minutes has been suggested as a biorelevant criterion. nih.gov The dissolution of levothyroxine is pH-dependent, with higher solubility at low gastric pH. juniperpublishers.comnih.gov
Machine learning models are also being developed to predict optimal levothyroxine dosage, taking into account various patient factors. nih.govnih.govfrontiersin.org These models have shown high predictive accuracy and can help in personalizing treatment. nih.govnih.gov
Green Chemistry Approaches in Levothyroxine Synthesis
Traditional chemical synthesis methods for levothyroxine can be complex, involving multiple steps and the use of hazardous reagents. igem.wiki Green chemistry principles are now being applied to develop more environmentally friendly and efficient synthesis routes.
One approach focuses on integrating transaminase enzymes into the synthesis pathway. igem.wiki This biocatalytic method aims to improve yield, reduce byproducts, and eliminate the need for racemate resolution, a problematic step in conventional synthesis that often generates waste. igem.wiki Another innovative and more sustainable approach involves the use of a 3,5-diiodo-L-tyrosine copper complex and a novel bis(p-anisyl)iodonium iodide, which simplifies the process and reduces the formation of genotoxic impurities. google.com Researchers have also explored using sodium iodide and sodium hypochlorite (B82951) as a cheaper and more environmentally friendly iodinating agent. google.com These greener methods not only reduce the environmental impact but also can lead to a more cost-effective and scalable production of levothyroxine. igem.wikigoogle.com
Bioanalytical Method Development for Trace Analysis in Complex Matrices (excluding clinical sample analysis)
The development of sensitive and selective bioanalytical methods is crucial for detecting trace amounts of this compound in various non-clinical complex matrices, such as in environmental samples or during the manufacturing process. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly used technique. rsc.orgresearchgate.netnih.gov
For instance, an HPLC method with UV detection has been developed and validated for quantifying levothyroxine in rat plasma for preclinical studies of long-acting drug delivery systems. rsc.org This method proved to be selective, sensitive, accurate, and precise. rsc.org Another powerful technique is HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS), which offers element-specific and highly sensitive iodine detection. researchgate.net This method has been successfully applied to identify and quantify levothyroxine and its degradation products in pharmaceutical tablets. researchgate.net
Development of Reference Standards for Impurities and Degradation Products
Ensuring the purity of this compound is paramount due to its narrow therapeutic index. This requires the availability of well-characterized reference standards for potential impurities and degradation products. Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines for the identification and characterization of impurities. e-journals.in
Several potential impurities have been synthesized and characterized using spectral data (IR, 1H NMR, and Mass). e-journals.in Companies specialize in supplying a wide range of pharmacopeial and non-pharmacopeial levothyroxine impurities, metabolites, and stable isotope products. synzeal.compharmaffiliates.comsynzeal.com These reference standards are essential for analytical method development, quality control, and stability studies. synzeal.com The British Pharmacopoeia also provides reference standards for levothyroxine sodium impurities. sigmaaldrich.compharmacopoeia.com
Table of Synthesized Levothyroxine Impurities e-journals.in
| Impurity Name | Synthesis Status |
| N-methyl amide | Synthesized |
| T4-amine O-methyl | Synthesized |
| T4-acetamide | Synthesized |
| N-acyl-T4 | Synthesized |
| N-formyl-T4 | Synthesized |
Emerging Analytical Technologies for Compound Characterization
Advanced and emerging analytical technologies are continuously being employed to provide a deeper understanding of the physicochemical properties of this compound. These techniques are crucial for characterizing the solid-state properties of the drug and ensuring batch-to-batch consistency.
Fourier Transform Near-Infrared (FTNIR) spectroscopy is a non-destructive technique used for screening and identifying variability in levothyroxine samples. nih.govresearchgate.net It can detect intra-lot and inter-lot variability, which is critical for quality control. nih.gov Other techniques like liquid chromatography-mass spectrometry (LC-MS) and Fourier transform infrared spectroscopy (FT-IR) are used to study chemical stability and identify degradation products. brighton.ac.uk
The development of ionic liquid (IL) formulations of levothyroxine represents an innovative approach to improve its solubility and bioavailability. nih.govresearchgate.netmdpi.com These novel formulations are characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), and Differential Scanning Calorimetry (DSC), to confirm their structure, purity, and thermal properties. researchgate.netmdpi.com Furthermore, techniques like spectral-correlation interferometry and spectral-phase interferometry are being used for the ultrasensitive quantitative detection of small molecules like thyroxine. nih.gov
Application of Artificial Intelligence and Machine Learning in Formulation Optimization
The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical sciences is opening new frontiers for drug development, including the optimization of drug formulations. ijnrph.comresearchgate.net For a compound like this compound, where stability is a major concern, AI and ML offer powerful tools to accelerate the development of more robust and reliable formulations. ijprajournal.com
While the application of AI and ML specifically to the formulation of levothyroxine is still an emerging area, the broader applications in pharmaceutical development provide a clear indication of its potential. These technologies can analyze vast and complex datasets to identify patterns and relationships that are not readily apparent through traditional experimental approaches. researchgate.netresearchgate.net
Key applications of AI and ML in the context of formulation optimization for enhanced stability include:
Predictive Stability Modeling: AI algorithms can be trained on large datasets of formulation compositions and their corresponding stability data to build predictive models. ijprajournal.com These models can then be used to simulate the degradation pathways and stability profiles of new formulation candidates, allowing for in-silico screening and reducing the need for extensive and time-consuming laboratory experiments. researchgate.net
Excipient Selection and Optimization: Machine learning can be employed to analyze the physicochemical properties of a wide range of excipients and their impact on the stability of the active pharmaceutical ingredient (API). researchgate.net By identifying the critical relationships between excipient characteristics and drug degradation, AI can guide the selection of the most suitable excipients to create a stable microenvironment for the levothyroxine molecule. ijprajournal.com
Formulation Design Space Identification: AI can help in mapping the formulation design space to identify the optimal combination of excipients and their concentrations that will result in a product with the desired stability profile. researchgate.net This can accelerate the formulation development process and increase the likelihood of creating a robust product. researchgate.net
In Silico Simulation of Degradation Kinetics: AI-driven models can simulate the degradation kinetics of levothyroxine under various storage conditions, taking into account factors like temperature, humidity, and light exposure. ijprajournal.com This can aid in predicting the shelf-life of a product and in establishing appropriate storage recommendations.
Although much of the current research on AI and levothyroxine focuses on dosage optimization and predicting patient response, the principles and methodologies are transferable to formulation development. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net For instance, machine learning models that predict levothyroxine dosage based on patient characteristics demonstrate the capability of these algorithms to handle complex biological and chemical data. frontiersin.orgnih.govresearchgate.net This same analytical power can be harnessed to predict how different formulation components will interact and affect the stability of the final product.
The future of levothyroxine formulation development will likely see a greater integration of AI and ML to move from a trial-and-error approach to a more predictive and rational design of stable and effective drug products.
Below is an interactive data table outlining potential AI and ML applications for optimizing this compound formulations.
Q & A
Q. What factors influence the chemical stability of levothyroxine sodium monohydrate in pharmaceutical formulations?
Stability is affected by hydration state, oxygen exposure, and excipient interactions. Hydration (e.g., pentahydrate vs. monohydrate forms) alters molecular mobility, impacting degradation rates. Excipients like lactose monohydrate or citric acid may accelerate hydrolysis or oxidation under humid conditions. Methodologically, stability studies should employ dynamic vapor sorption (DVS) to monitor hydration changes and high-performance liquid chromatography (HPLC) with iodine-specific detection to quantify degradation products .
Q. How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?
Use inductively coupled plasma mass spectrometry (ICP-MS) to detect iodine isotopes (e.g., ¹²⁷I) for specificity, avoiding interference from organic matrices. For dissolution testing, pH-adjusted media (e.g., simulated gastric fluid) combined with UV-Vis spectroscopy at 225 nm ensures reproducible quantification. Cross-validate results with X-ray powder diffraction (XRPD) to confirm crystalline integrity .
Q. What are the critical formulation parameters affecting this compound bioavailability in preclinical models?
Particle size distribution (PSD) and polymorphism significantly influence dissolution rates. Use laser diffraction for PSD analysis and differential scanning calorimetry (DSC) to identify polymorphic transitions. In vivo, employ crossover studies in euthyroid animal models with radioimmunoassays to measure serum T4 levels, controlling for food interactions and circadian hormone fluctuations .
Advanced Research Questions
Q. How can contradictory data on this compound stability across studies be resolved?
Contradictions often arise from differences in storage conditions (e.g., temperature, humidity) or analytical methodologies. Standardize protocols per ICH Q1A guidelines, including accelerated stability testing (40°C/75% RH) and statistical pairwise comparisons of degradation kinetics. Meta-analyses should stratify data by excipient composition and hydration state, using multivariate regression to isolate confounding variables .
Q. What experimental designs address the role of hydration in this compound’s instability?
Controlled dehydration-rehydration cycles coupled with solid-state nuclear magnetic resonance (ssNMR) can map water molecule interactions in the crystal lattice. Pair this with Raman spectroscopy to track iodine-oxygen bond vibrations during hydration shifts. Computational modeling (e.g., molecular dynamics simulations) predicts water migration pathways and identifies stabilization strategies .
Q. What methodological gaps exist in current bioequivalence testing for this compound formulations?
Traditional pharmacokinetic (AUC, Cmax) metrics may fail to capture narrow therapeutic index (NTI) variations. Implement pharmacodynamic endpoints like TSH suppression in thyroidectomized rat models or ex vivo receptor binding assays. Additionally, use population pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for interindividual variability in absorption due to gastric pH or co-administered drugs .
Q. How can researchers reconcile disparities in cross-study efficacy data for this compound?
Disparities often stem from unaccounted patient factors (e.g., autoimmune thyroiditis, iodine deficiency). Apply propensity score matching in retrospective analyses to balance covariates. For prospective studies, use stratified randomization based on TSH baseline levels and thyroglobulin antibody status. Harmonize assays across labs via reference standards from the National Institute for Biological Standards and Control (NIBSC) .
Methodological Resources
- Stability Testing : Follow USP-NF monographs for levothyroxine sodium, emphasizing iodine-specific chromatographic methods .
- Bioequivalence Protocols : Refer to EMA guidelines on NTI drugs, incorporating TSH suppression as a biomarker .
- Solid-State Characterization : Utilize XRPD and ssNMR for polymorph identification, referencing JP17 pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
